4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
Description
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Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-2-1-7-17-12(11)10-5-3-9(8-18)4-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWILOUASOAOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649788 | |
| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847446-85-9 | |
| Record name | 4-[3-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, a key building block in the development of novel pharmaceuticals and functional materials. The document details a robust synthetic protocol, presents quantitative data in a clear format, and includes visualizations of the experimental workflow.
Introduction
This compound, with the CAS number 847446-85-9, is a biaryl compound featuring a trifluoromethyl-substituted pyridine ring linked to a benzaldehyde moiety. The presence of the trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable synthon in medicinal chemistry. The aldehyde functional group serves as a versatile handle for further chemical transformations.
The most efficient and widely applicable method for the synthesis of this and similar biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon single bond between an organoboron compound and an organohalide.
Synthetic Pathway
The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between a 2-halo-3-(trifluoromethyl)pyridine and (4-formylphenyl)boronic acid. The general reaction scheme is presented below:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | 181.54 |
| (4-Formylphenyl)boronic acid | 452-30-2 | 149.96 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 |
| Toluene | 108-88-3 | 92.14 |
| Ethanol | 64-17-5 | 46.07 |
| Deionized Water | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Hexane | 110-54-3 | 86.18 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 |
| Silica Gel (230-400 mesh) | 7631-86-9 | - |
3.2. Reaction Setup and Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent), (4-formylphenyl)boronic acid (1.2 equivalents), and anhydrous sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent.
-
Degassing: The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Reaction: The mixture is heated to 80-90 °C and stirred vigorously under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
3.3. Quantitative Data
The following table summarizes the typical quantitative data for the synthesis.
| Parameter | Value |
| Stoichiometry | |
| 2-Chloro-3-(trifluoromethyl)pyridine | 1.0 eq |
| (4-Formylphenyl)boronic acid | 1.2 eq |
| Sodium Carbonate | 2.0 eq |
| Pd(PPh3)4 | 0.05 eq |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 6-12 hours |
| Yield and Purity | |
| Typical Yield | 75-85% |
| Purity (by NMR) | >95% |
| Characterization | |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C13H8F3NO |
| Molecular Weight | 251.21 g/mol |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this guide is robust and can be adapted for the synthesis of related biaryl compounds. The availability of this key intermediate opens up avenues for the development of novel molecules with potential applications in pharmaceuticals and materials science.
Technical Guide: 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde (CAS 847446-85-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde, CAS 847446-85-9, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, a plausible synthetic route via Suzuki-Miyaura cross-coupling with a detailed experimental protocol, and general safety and handling guidelines. Due to the limited availability of specific experimental data for this compound, information on closely related isomers and precursor molecules is provided for comparative context. This guide is intended to support researchers in the synthesis and application of this and similar biaryl compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 847446-85-9 | [1][2] |
| Molecular Formula | C₁₃H₈F₃NO | [1] |
| Molecular Weight | 251.2 g/mol | [1] |
| Purity | ≥95% to >97% (Commercially available) | [3][4] |
| Melting Point | Data not available. (Isomer 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde: 92-94°C) | [5] |
| Boiling Point | Data not available. (Predicted for isomer 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde: 330.2±42.0 °C) | [5] |
| Appearance | Likely a solid at room temperature, based on the melting point of its isomer. |
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction creates the pivotal carbon-carbon bond between the pyridine and benzene rings. A plausible and efficient route involves the coupling of 2-chloro-3-(trifluoromethyl)pyridine with (4-formylphenyl)boronic acid .
Proposed Synthetic Scheme
Caption: Proposed Suzuki-Miyaura coupling reaction for synthesis.
Detailed Experimental Protocol
This protocol is a general procedure and may require optimization for scale and purity requirements.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.)
-
(4-Formylphenyl)boronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (degassed, 4 mL)
-
Deionized Water (degassed, 1 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloro-3-(trifluoromethyl)pyridine, (4-formylphenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[6]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and deionized water to the flask.[6]
-
Reaction: Immerse the flask in a preheated oil bath set to 90 °C. Stir the reaction mixture vigorously under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (the limiting reagent) is consumed (typically 2-12 hours).[6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexanes and a more polar solvent like methanol or ethyl acetate, to yield the purified product.[7]
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification.
Applications in Research and Drug Development
While specific biological activities for this compound have not been detailed in the literature, its structural motifs are of significant interest to the pharmaceutical and agrochemical industries.
-
Trifluoromethylpyridine Moiety: The trifluoromethyl group is a key pharmacophore. Its high electronegativity and lipophilicity can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability.[8] The pyridine ring acts as a bioisostere for a phenyl ring but with different electronic properties and the ability to act as a hydrogen bond acceptor.
-
Benzaldehyde Functionality: The aldehyde group is a versatile chemical handle. It can be readily converted into a wide range of other functional groups or used in condensation reactions (e.g., with amines to form imines) to build more complex molecular architectures.
-
Biaryl Core: The 2-arylpyridine structure is a common scaffold in many biologically active compounds and functional materials.
This compound serves as a valuable intermediate for creating libraries of novel compounds for screening in drug discovery programs.
Spectroscopic and Analytical Data
No specific experimental spectroscopic data (NMR, IR, MS) for this compound (CAS 847446-85-9) is currently available in public databases. For researchers synthesizing this compound, the following data for a related precursor, 4-(Trifluoromethyl)benzaldehyde , can serve as a reference for identifying key spectral features.
Reference Data for 4-(Trifluoromethyl)benzaldehyde (CAS 455-19-6)
| Data Type | Key Features |
| ¹H NMR | Signals expected in the aromatic region (δ 7.5-8.5 ppm) and a distinct singlet for the aldehyde proton (δ ~10.0 ppm). |
| ¹³C NMR | Signals for aromatic carbons, a quaternary carbon attached to the CF₃ group (split into a quartet), and a downfield signal for the carbonyl carbon (δ >190 ppm). |
| ¹⁹F NMR | A sharp singlet for the CF₃ group. |
| IR Spectroscopy | Characteristic C=O stretch for the aldehyde at ~1700 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak corresponding to the mass of the compound. |
Researchers are advised to perform full characterization on any synthesized batches of the title compound.
Safety and Handling
-
Hazard Identification:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or goggles.
-
Use a properly fitted respirator if ventilation is inadequate.
-
Wear a lab coat.
-
-
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Always consult a full Safety Data Sheet from the supplier before use and perform a thorough risk assessment.
References
The Crystalline Architecture of Trifluoromethylpyridine Derivatives: A Technical Guide for Researchers
An in-depth exploration of the crystal structures of trifluoromethylpyridine derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their solid-state conformations, detailed experimental protocols for their characterization, and a structured presentation of key crystallographic data.
The introduction of a trifluoromethyl group to a pyridine ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics have made trifluoromethylpyridine derivatives a cornerstone in the development of novel pharmaceuticals and agrochemicals. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for rational drug design and the development of structure-activity relationships. This technical guide delves into the crystal structures of several key trifluoromethylpyridine derivatives, presenting a comparative analysis of their crystallographic parameters and detailed methodologies for their structural determination.
Comparative Crystallographic Data
The following tables summarize the key crystallographic and structural parameters for a selection of trifluoromethylpyridine derivatives, providing a basis for direct comparison of their solid-state conformations.
Table 1: Crystallographic Data for Selected Trifluoromethylpyridine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C₇H₄F₃NO₂ | Triclinic | P-1 | 9.1863(6) | 15.1325(9) | 17.6356(11) | 107.189(2) | 93.126(2) | 103.753(2) | 12 |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C₇H₃ClF₃NO₂ | Monoclinic | P2₁/c | 8.854(2) | 10.123(3) | 9.887(3) | 90 | 98.98(3) | 90 | 4 |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | C₆H₄ClF₃N₂ | Monoclinic | P2₁/n | 7.845(3) | 9.876(4) | 10.145(4) | 90 | 109.87(3) | 90 | 4 |
Data for 4-(Trifluoromethyl)pyridine-2-carboxylic acid was obtained at a temperature of 100(2) K. Data for the other compounds were collected at room temperature.
Experimental Protocols
The determination of the crystal structure of trifluoromethylpyridine derivatives involves a series of precise experimental steps, from crystal growth to data analysis. The following sections provide a generalized yet detailed methodology based on established protocols for small molecule X-ray crystallography.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For many trifluoromethylpyridine derivatives, single crystals suitable for X-ray analysis can be obtained by slow evaporation of a solution in an appropriate organic solvent.
Generalized Protocol for Crystal Growth by Slow Evaporation:
-
Dissolution: Dissolve the purified trifluoromethylpyridine derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture of solvents) to near saturation at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Crystal Formation: Monitor the vial periodically. Crystals typically form over a period of several days to weeks.
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data necessary for structure determination.
Generalized Protocol for Data Collection:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures).
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
Structure Solution and Refinement
The final step is to solve the crystal structure from the collected diffraction data and refine the atomic model.
Generalized Protocol for Structure Solution and Refinement:
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This is typically performed using software packages such as SHELXS or SIR.
-
Model Building: An initial atomic model is built into the electron density map. The positions of the non-hydrogen atoms are identified and assigned.
-
Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. This refinement is often carried out using software like SHELXL.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.
Visualization of the Experimental Workflow
The process of determining the crystal structure of a novel trifluoromethylpyridine derivative follows a logical progression from synthesis to structural analysis. This workflow can be visualized to provide a clear overview of the key stages involved.
This guide provides a foundational understanding of the crystal structures of trifluoromethylpyridine derivatives and the experimental techniques used to determine them. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating the design and development of new molecules with enhanced properties.
A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of trifluoromethyl-substituted benzaldehydes. This class of compounds, featuring the potent electron-withdrawing trifluoromethyl (-CF3) group, is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by this substituent. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Core Physicochemical Data
The introduction of a trifluoromethyl group onto the benzaldehyde scaffold significantly influences its physical and chemical characteristics. The position of the -CF3 group (ortho, meta, or para) further modulates these properties. The following tables summarize the key physicochemical data for 2-(trifluoromethyl)benzaldehyde, 3-(trifluoromethyl)benzaldehyde, and 4-(trifluoromethyl)benzaldehyde for easy comparison.
Table 1: General and Physical Properties
| Property | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| CAS Number | 447-61-0 | 454-89-7 | 455-19-6 |
| Molecular Formula | C₈H₅F₃O | C₈H₅F₃O | C₈H₅F₃O |
| Molecular Weight | 174.12 g/mol | 174.12 g/mol | 174.12 g/mol |
| Appearance | Clear, colorless to slightly yellow liquid | Clear, colorless to very slightly orange liquid | Clear, colorless to yellow liquid |
| Melting Point | -40 °C[1] | Not applicable (liquid at room temp.) | 1-2 °C[2] |
| Boiling Point | 70-71 °C at 15 mmHg[1] | 83-86 °C at 30 mmHg[3][4][5] | 66-67 °C at 13 mmHg[2] |
| Density | 1.32 g/mL at 25 °C | 1.301 g/mL at 25 °C[4] | 1.275 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.466 | 1.465[4] | 1.463[2] |
| Solubility | Soluble in most organic solvents | Soluble in chloroform (slightly), methanol (slightly) | Soluble in water (1.5 g/L at 20 °C) |
Table 2: Spectroscopic Data
| Spectrum Type | 2-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde |
| ¹H NMR (CDCl₃, δ ppm) | Spectra available, detailed assignments pending further search. | 10.09 (s, 1H), 8.16 (s, 1H), 8.09 (d, J=7.6 Hz, 1H), 7.90 (d, J=7.8 Hz, 1H), 7.70 (t, J=7.7 Hz, 1H)[6] | 10.13 (s, 1H), 8.04 (d, J = 8.4 Hz, 2H), 7.84 (d, J = 8.4 Hz, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | Spectra available, detailed assignments pending further search. | 190.7 (s), 136.8 (s), 132.6 (q, J=1.2 Hz), 131.8 (q, J=33.6 Hz), 130.8 (q, J=3.6 Hz), 129.8 (s), 126.4 (q, J=3.7 Hz), 123.5 (q, J=273.5 Hz)[6] | 191.1 (s), 139.3 (s), 135.2 (q, J=32.8 Hz), 130.0 (s), 126.1 (q, J=3.8 Hz), 123.4 (q, J=272.9 Hz) |
| ¹⁹F NMR (CDCl₃, δ ppm) | Spectra available, detailed assignments pending further search. | -63.0 (s, 3F)[6] | -63.2 (s, 3F) |
| IR (cm⁻¹) | Spectra available, characteristic peaks include C=O stretch (~1700 cm⁻¹). | Spectra available, characteristic peaks include C=O stretch (~1700 cm⁻¹). | Spectra available, characteristic peaks include C=O stretch (~1700 cm⁻¹).[5][7] |
| Mass Spec (m/z) | Molecular Ion [M]⁺ expected at 174. | Molecular Ion [M]⁺ expected at 174. GC-MS m/z 173 (M⁺-H)[6] | Molecular Ion [M]⁺ at 174, prominent fragments at 173 and 145.[8] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized procedures that can be adapted for the specific trifluoromethyl-substituted benzaldehyde isomers.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: If the compound is not already a fine powder, gently grind a small amount using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to the bottom. The packed sample should be approximately 1-2 mm in height.[9][10]
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate initially to approach the expected melting point.
-
As the expected melting point is neared, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[11]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[11][12]
-
For high accuracy, perform at least two measurements.
Boiling Point Determination
The boiling point is a key physical constant for liquid compounds.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)
-
Stand and clamp
Procedure:
-
Sample Preparation: Add a few drops of the liquid benzaldehyde derivative into a small test tube or fusion tube.
-
Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Suspend the assembly in a heating bath (oil bath or aluminum block), making sure the liquid level is below the level of the heating medium.[13][14][15]
-
Heating: Begin to heat the apparatus gently.
-
As the liquid heats, air trapped in the capillary tube will bubble out.
-
Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube.[14]
-
Data Recording: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.
Reactivity and Synthetic Applications
The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in the aldehyde, making these compounds highly reactive towards nucleophiles. This property is exploited in various organic transformations.
Wittig Reaction Workflow
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The trifluoromethyl-substituted benzaldehydes are excellent substrates for this reaction.
Caption: Generalized workflow of the Wittig reaction with trifluoromethyl-substituted benzaldehydes.
Claisen-Schmidt Condensation for Chalcone Synthesis
Trifluoromethyl-substituted benzaldehydes are frequently used in the Claisen-Schmidt condensation with acetophenones to synthesize chalcones, which are important precursors for flavonoids and other biologically active molecules.
Caption: Workflow of the Claisen-Schmidt condensation for synthesizing trifluoromethyl-substituted chalcones.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. sciepub.com [sciepub.com]
- 5. 4-(Trifluoromethyl)benzaldehyde(455-19-6) IR Spectrum [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]
- 8. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. pennwest.edu [pennwest.edu]
- 13. byjus.com [byjus.com]
- 14. scribd.com [scribd.com]
- 15. testbook.com [testbook.com]
Technical Guide: Spectroscopic and Synthetic Profile of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for the compound 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde, a key intermediate in the development of various pharmacologically active molecules.
Core Spectroscopic Data
Synthetic Protocol
The synthesis of this compound can be achieved through the oxidation of its methyl-substituted precursor, 2-(p-tolyl)-3-(trifluoromethyl)pyridine. A common and effective method for this transformation is the Riley oxidation, which utilizes selenium(IV) oxide.
Experimental Workflow: Oxidation of 2-(p-tolyl)-3-(trifluoromethyl)pyridine
The following diagram outlines the general workflow for the synthesis of this compound via selenium dioxide oxidation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Methodology
The following protocol is a generalized procedure based on known selenium dioxide oxidations of similar substrates.
Materials:
-
2-(p-tolyl)-3-(trifluoromethyl)pyridine
-
Selenium(IV) oxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(p-tolyl)-3-(trifluoromethyl)pyridine in anhydrous 1,4-dioxane.
-
Addition of Oxidant: To this solution, add a stoichiometric equivalent of selenium(IV) oxide.
-
Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite. The filtrate is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Note: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Signaling Pathways and Biological Relevance
Due to the novelty of this specific molecule, there is currently no published research detailing its interactions with specific signaling pathways or its definitive biological activities. However, the trifluoromethylpyridine and benzaldehyde moieties are present in numerous compounds with known pharmacological relevance, suggesting potential applications in areas such as kinase inhibition, anti-inflammatory, and anticancer drug discovery. Further research is required to elucidate the specific biological profile of this compound.
The following diagram illustrates a general logical relationship for the investigation of a novel compound's biological activity.
Caption: Logical workflow for investigating the biological activity of a novel compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. The document details predicted ¹H and ¹³C NMR spectral data, outlines standardized experimental protocols for data acquisition, and presents visual aids to facilitate understanding of the molecular structure and analytical workflow.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of published experimental spectra for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments for the constituent aromatic fragments: a 4-formylphenyl group and a 3-(trifluoromethyl)pyridin-2-yl moiety. The numbering convention used for peak assignments is detailed in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-10 (CHO) | 10.1 - 10.3 | Singlet (s) | - |
| H-5 | 8.9 - 9.1 | Doublet (d) | ~4.5 |
| H-4 | 8.2 - 8.4 | Doublet (d) | ~8.0 |
| H-8, H-8' | 8.0 - 8.2 | Doublet (d) | ~8.2 |
| H-7, H-7' | 7.8 - 8.0 | Doublet (d) | ~8.2 |
| H-6 | 7.6 - 7.8 | Doublet of Doublets (dd) | ~8.0, ~4.5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-9 (CHO) | 191 - 193 |
| C-2' | 158 - 160 |
| C-5' | 152 - 154 |
| C-1 | 142 - 144 |
| C-4' | 138 - 140 |
| C-6 | 136 - 138 |
| C-7, C-7' | 130 - 132 |
| C-8, C-8' | 129 - 131 |
| C-3' (q, J ≈ 35 Hz) | 128 - 130 |
| CF₃ (q, J ≈ 275 Hz) | 121 - 123 |
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural elucidation. The following protocols outline the standard procedures for sample preparation and instrument operation.
Sample Preparation
-
Sample Weighing : Accurately weigh between 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[2]
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2] Gently agitate or vortex the vial to ensure complete dissolution.
-
Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. TMS provides a sharp singlet at 0.00 ppm.
-
Labeling : Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse sequence (e.g., zg30).[3]
-
Number of Scans : 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width : A spectral width of approximately 12-16 ppm is generally adequate for most organic compounds.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is commonly used.[3]
-
Acquisition Time : An acquisition time of 2-4 seconds is standard.[3]
¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.[3]
-
Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[3]
-
Spectral Width : A spectral width of around 220-250 ppm is standard for organic molecules.[3]
-
Relaxation Delay : A relaxation delay of 2-5 seconds is appropriate.[3]
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.[3]
Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[3]
-
Phase Correction : The spectrum is phased to ensure all peaks are in the correct absorptive mode.[3]
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.[3]
-
Calibration : The chemical shift axis is calibrated using the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Peak Picking and Integration : The chemical shifts of the peaks are determined, and for ¹H NMR, the relative areas of the peaks are integrated to determine proton ratios.[3]
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR peak assignment and a general workflow for NMR analysis.
Figure 1. Molecular structure of this compound with atom numbering.
Figure 2. General experimental workflow for NMR analysis.
References
An In-depth Technical Guide to the Suzuki Coupling Mechanism for the Synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This guide provides a detailed examination of the mechanism of Suzuki coupling specifically for the synthesis of 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, a valuable intermediate in pharmaceutical and materials science. We will delve into the catalytic cycle, the roles of key reagents, and provide a representative experimental protocol.
Introduction
The synthesis of complex biaryl and heteroaryl structures is of paramount importance in the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organohalide and an organoboron compound, has emerged as a powerful tool for creating these linkages with high efficiency and functional group tolerance. The target molecule, this compound, incorporates both a trifluoromethyl-substituted pyridine ring and a benzaldehyde moiety, making it a key building block for diverse applications. Understanding the underlying mechanism of its synthesis via Suzuki coupling is crucial for optimizing reaction conditions and achieving high yields.
The Catalytic Cycle: A Step-by-Step Mechanism
The synthesis of this compound via Suzuki coupling involves the reaction of 2-halo-3-(trifluoromethyl)pyridine (typically 2-chloro- or 2-bromo-3-(trifluoromethyl)pyridine) with (4-formylphenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram of the Suzuki Coupling Catalytic Cycle:
An In-depth Technical Guide to the Retrosynthetic Analysis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, a key building block in pharmaceutical and agrochemical research. The document details the strategic disconnection of the target molecule, outlines the synthesis of key precursors, and provides a proposed experimental protocol for the final coupling reaction, supported by quantitative data and visualizations.
Retrosynthetic Analysis
The retrosynthetic analysis of this compound reveals a primary disconnection at the carbon-carbon bond between the pyridine and benzene rings. This bond is strategically broken, suggesting a palladium-catalyzed cross-coupling reaction as the key bond-forming step in the forward synthesis. The Suzuki-Miyaura coupling is a highly effective and widely used method for the formation of such biaryl linkages.
This disconnection leads to two key synthons: a nucleophilic 4-formylphenyl derivative and an electrophilic 2-halopyridine bearing a trifluoromethyl group at the 3-position. The corresponding synthetic equivalents for these synthons are 4-formylphenylboronic acid and a 2-halo-3-(trifluoromethyl)pyridine, such as 2-chloro- or 2-bromo-3-(trifluoromethyl)pyridine.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis of Precursors
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors. This section details the experimental protocols for the synthesis of 2-chloro-3-(trifluoromethyl)pyridine and 4-formylphenylboronic acid.
Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
One common route to 2-chloro-3-(trifluoromethyl)pyridine involves the chlorination of 3-(trifluoromethyl)pyridine-N-oxide.
Experimental Protocol:
-
N-Oxidation of 3-(Trifluoromethyl)pyridine: 3-(Trifluoromethyl)pyridine is oxidized to 3-(trifluoromethyl)pyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-CPBA.
-
Chlorination of 3-(Trifluoromethyl)pyridine-N-oxide: The resulting N-oxide is then allowed to react with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, to yield 2-chloro-3-(trifluoromethyl)pyridine. The reaction with phosphorus oxychloride is typically carried out at elevated temperatures (105-125°C).
Quantitative Data for Chlorination of 3-(Trifluoromethyl)pyridine-N-oxide:
| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 3-(Trifluoromethyl)pyridine-N-oxide | Phosphorus oxychloride | 105-125 | 7 | ~50 |
| 3-(Trifluoromethyl)pyridine-N-oxide | Oxalyl chloride/Triethylamine | -30 to -20 | 3 | ~91 |
Synthesis of 4-Formylphenylboronic Acid
A well-established method for the synthesis of 4-formylphenylboronic acid starts from 4-bromobenzaldehyde.[1] This involves protection of the aldehyde group, formation of an organometallic intermediate, and subsequent reaction with a borate ester.
Experimental Protocol:
-
Acetal Protection of 4-Bromobenzaldehyde: The aldehyde functionality of 4-bromobenzaldehyde is first protected as a diethyl acetal to prevent it from reacting in the subsequent steps. This is typically achieved by reacting it with triethyl orthoformate in the presence of an acid catalyst.
-
Formation of the Grignard Reagent: The protected 1-bromo-4-(diethoxymethyl)benzene is then reacted with magnesium turnings in an anhydrous solvent like THF to form the corresponding Grignard reagent.
-
Borylation and Deprotection: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature (-78°C). Subsequent acidic workup hydrolyzes the borate ester and the acetal to yield 4-formylphenylboronic acid.
Quantitative Data for the Synthesis of 4-Formylphenylboronic Acid:
| Starting Material | Key Reagents | Overall Yield (%) | Purity (%) |
| 4-Bromobenzaldehyde | Mg, Tri-n-butyl borate | 78 | >98 |
| 4-Chlorobenzaldehyde | Li, Trimethyl borate | 90.1 | >99 |
Proposed Suzuki-Miyaura Cross-Coupling
The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-3-(trifluoromethyl)pyridine with 4-formylphenylboronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Proposed Experimental Protocol:
-
Reaction Setup: To a flame-dried reaction vessel, add 4-formylphenylboronic acid (1.2-1.5 equivalents), 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent such as dioxane, toluene, or DME, and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to a temperature between 80°C and 100°C with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Expected Quantitative Data for Suzuki-Miyaura Coupling:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Anticipated Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90-100 | 12-24 | 60-85 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | 80-90 | 8-16 | 70-90 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 6-12 | 75-95 |
Conclusion
The retrosynthetic analysis of this compound logically points towards a Suzuki-Miyaura cross-coupling as the key synthetic step. The preparation of the necessary precursors, 2-chloro-3-(trifluoromethyl)pyridine and 4-formylphenylboronic acid, can be achieved through established and high-yielding synthetic routes. The proposed Suzuki-Miyaura coupling protocol, based on analogous transformations, provides a reliable pathway to the target molecule. This in-depth guide offers a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate. Further optimization of the final coupling reaction conditions may be necessary to achieve the highest possible yield and purity.
References
Stability and storage conditions for 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
An In-depth Technical Guide to the Stability and Storage of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the recommended storage conditions and stability profile for the compound this compound. Due to the absence of specific published stability data for this exact molecule, this guide has been constructed based on the known chemical properties of its core functional groups—a trifluoromethyl-substituted pyridine and a benzaldehyde—and established international guidelines for stability testing of new chemical entities.
Executive Summary
This compound is a complex organic molecule susceptible to degradation through oxidation, photolysis, and hydrolysis. The trifluoromethyl group is expected to enhance the compound's overall stability compared to non-fluorinated analogs. However, the aldehyde functional group remains a primary site for oxidative degradation. Optimal long-term stability is achieved by storing the compound in a cool, dry, and dark environment, preferably under an inert atmosphere. This guide outlines the presumed stability profile and provides detailed protocols for a comprehensive stability assessment in line with pharmaceutical industry standards.
Recommended Storage and Handling
Based on the general handling procedures for aromatic aldehydes and pyridine derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool environment, refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | The aromatic system is susceptible to photolytic degradation. |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen). | The aldehyde group is prone to oxidation to the corresponding carboxylic acid.[1] |
| Moisture | Store in a dry environment, tightly sealed to prevent moisture ingress. | Minimizes the risk of hydrolytic degradation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. |
Handling Precautions:
-
Handle in a well-ventilated area or a fume hood.
-
Avoid contact with strong oxidizing agents and strong acids, as these can trigger degradation.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Predicted Stability Profile and Degradation Pathways
The stability of this compound is dictated by the reactivity of the benzaldehyde and trifluoromethylpyridine moieties. The trifluoromethyl group generally increases the thermal and metabolic stability of heterocyclic compounds.[3] However, several degradation pathways are plausible under stress conditions.
Potential Degradation Pathways:
-
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), to form the corresponding carboxylic acid: 4-(3-(trifluoromethyl)pyridin-2-yl)benzoic acid. This is often the primary degradation pathway for benzaldehydes.[1]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Benzaldehyde itself can be excited to a triplet state, leading to the formation of benzoic acid or other radical-mediated products.[4]
-
Hydrolysis: While generally stable, the molecule could undergo hydrolysis under strongly acidic or basic conditions, potentially affecting the pyridine ring or other susceptible bonds, although this is considered less likely than oxidation.[5]
A visual representation of the primary predicted degradation pathway is provided below.
References
An In-Depth Technical Guide to 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde for Researchers and Drug Development Professionals
Introduction:
4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercially available sources, key technical data, a plausible synthetic route, and the potential biological relevance of this compound for researchers, scientists, and drug development professionals.
Commercial Suppliers and Technical Data
A variety of chemical suppliers offer this compound (CAS No. 847446-85-9). While purity levels are generally high, other reported physical and chemical properties can vary. A summary of key quantitative data from prominent suppliers is presented below for easy comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Specification | Storage Conditions |
| BLDpharm | 847446-85-9 | C13H8F3NO | 251.20 | - | Sealed in dry, 2-8°C[1] |
| Ambeed | 847446-85-9 | - | - | - | - |
| Apollo Scientific | 847446-85-9 | - | 251.20 | ≥95% | -[2] |
| ChemicalBook | 847446-85-9 | C13H8F3NO | 251.2 | - | -[3] |
Experimental Protocols: A Plausible Synthetic Approach
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a highly plausible and efficient method involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.
Reaction Scheme:
The synthesis would involve the coupling of 2-chloro-3-(trifluoromethyl)pyridine with 4-formylphenylboronic acid.
Detailed Methodology:
-
Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
4-formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry reaction flask, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the anhydrous solvent to the flask via syringe.
-
Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture under the inert atmosphere.
-
The reaction mixture is heated to a temperature between 80-120°C and stirred for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The mixture is then washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationship of the key components in the synthesis and the general experimental workflow.
Caption: Key components for the synthesis of this compound.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.
Potential Signaling Pathway Involvement: An Inferential Perspective
The trifluoromethylpyridine moiety is a common scaffold in a number of kinase inhibitors.[4] These inhibitors often function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade. The benzaldehyde group of the title compound provides a reactive handle for further chemical modifications to generate a diverse library of potential kinase inhibitors.
The diagram below illustrates a generalized kinase signaling pathway that could potentially be targeted by derivatives of this compound.
Caption: Generalized kinase signaling pathway potentially targeted by derivatives.
Disclaimer: The information provided in this technical guide is for research and development purposes only. The synthetic protocol is a plausible suggestion and should be adapted and optimized by qualified personnel. The discussion of potential biological activity is inferential and based on the properties of related compounds.
References
An In-depth Technical Guide to Trifluoromethylpyridine Building Blocks for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. Trifluoromethylpyridines are privileged structural motifs that can significantly enhance the pharmacological and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of trifluoromethylpyridine building blocks, with a focus on practical experimental methodologies and their relevance in drug discovery.
The Pivotal Role of the Trifluoromethylpyridine Scaffold
The trifluoromethyl group (-CF3) is a unique substituent that imparts a range of desirable properties to organic molecules. When appended to a pyridine ring, these effects are amplified, leading to compounds with improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. The strong electron-withdrawing nature of the -CF3 group also modulates the electronic properties of the pyridine ring, influencing its reactivity and pKa. These attributes make trifluoromethylpyridine derivatives highly sought-after in the development of novel therapeutics and advanced agrochemicals.[1][2]
Synthetic Strategies for Accessing Trifluoromethylpyridine Building Blocks
The synthesis of trifluoromethylpyridines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring, and the construction of the pyridine ring from trifluoromethyl-containing precursors.
Direct Trifluoromethylation and Related Methods
One of the most common industrial methods for synthesizing trifluoromethylpyridines involves a halogen exchange reaction. This process typically starts with a trichloromethylpyridine, which is then treated with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3) to yield the corresponding trifluoromethylpyridine.[1][3]
Another approach is the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures over a transition metal-based catalyst. This method allows for the direct synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in a single step.[1][4]
Ring Construction Strategies (Cyclocondensation)
Alternatively, the trifluoromethylpyridine core can be assembled through cyclocondensation reactions using building blocks that already contain the trifluoromethyl group. Common precursors for this strategy include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and other related β-ketoesters and enones.[1][4] These methods offer a high degree of flexibility in accessing a wide range of substituted trifluoromethylpyridines.
A general workflow for these synthetic approaches is outlined below:
Key Functionalization Reactions of Trifluoromethylpyridine Building Blocks
Halogenated trifluoromethylpyridines are versatile intermediates that can be further functionalized through a variety of cross-coupling and substitution reactions. These transformations are essential for elaborating the core structure and introducing the necessary pharmacophores for biological activity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the trifluoromethylpyridine scaffold.[5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Trifluoromethylpyridines
| Entry | Trifluoromethylpyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 85-95 |
| 2 | 2-Chloro-6-(trifluoromethyl)pyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | Cs2CO3 | Dioxane | 110 | 80-92 |
| 3 | 4-Chloro-2-(trifluoromethyl)pyridine | Thiophen-3-ylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 75-88 |
To an oven-dried Schlenk tube is added 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. Degassed toluene (4 mL) and degassed water (0.8 mL) are added via syringe. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 2-phenyl-5-(trifluoromethyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] It is a highly effective method for introducing primary and secondary amines, anilines, and other nitrogen-containing groups onto the trifluoromethylpyridine ring.[3][7][8]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Trifluoromethylpyridines
| Entry | Trifluoromethylpyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-6-(trifluoromethyl)pyridine | Aniline | Pd2(dba)3 (2) | BINAP (3) | NaOtBu | Toluene | 100 | 88-96 |
| 2 | 3-Bromo-5-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)2 (2) | Xantphos (4) | Cs2CO3 | Dioxane | 110 | 85-94 |
| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | Benzylamine | Pd(OAc)2 (1) | RuPhos (2) | K3PO4 | t-BuOH | 90 | 82-91 |
In a glovebox, a vial is charged with 2-bromo-6-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd2(dba)3 (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%). The vial is sealed, and anhydrous toluene (5 mL) is added. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to give N-phenyl-6-(trifluoromethyl)pyridin-2-amine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction is particularly effective for introducing nucleophiles such as amines, alkoxides, and thiolates, especially when the leaving group (typically a halogen) is positioned ortho or para to the ring nitrogen.[9][10]
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution of Chloro-Trifluoromethylpyridines
| Entry | Trifluoromethylpyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-4-(trifluoromethyl)pyridine | Piperidine | K2CO3 | DMF | 100 | 12 | 85-95 |
| 2 | 4-Chloro-2-(trifluoromethyl)pyridine | Sodium methoxide | - | Methanol | 65 | 6 | 90-98 |
| 3 | 2-Chloro-5-(trifluoromethyl)pyridine | Thiophenol | Cs2CO3 | Acetonitrile | 80 | 8 | 80-90 |
A mixture of 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), piperidine (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) in DMF (5 mL) is heated to 100 °C for 12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2-(piperidin-1-yl)-4-(trifluoromethyl)pyridine. If no precipitate forms, the aqueous mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine building blocks are integral components of numerous marketed drugs and agrochemicals. Their unique properties contribute to the efficacy and safety profiles of these important products.
Pharmaceutical Applications
Trifluoromethylpyridine moieties are found in a variety of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs.
Pexidartinib (Turalio™): A Case Study
Pexidartinib is an FDA-approved kinase inhibitor for the treatment of tenosynovial giant cell tumor (TGCT).[1][11][12][13] It functions as a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R), as well as c-Kit and FLT3.[11] The trifluoromethylpyridine group in pexidartinib plays a crucial role in its binding to the ATP pocket of the kinase domain.
Other Kinase Targets
Trifluoromethylpyridine-based compounds have also been investigated as inhibitors of other important kinase targets, including:
-
p38 MAP Kinase: Involved in inflammatory responses.[14][15][16][17][18]
-
PI3K/Akt/mTOR Pathway: A critical signaling cascade in cancer.[19][20][21][22][23]
-
Janus Kinases (JAKs): Implicated in autoimmune diseases and myeloproliferative disorders.
Agrochemical Applications
In the agrochemical sector, trifluoromethylpyridines are key components of several widely used herbicides, fungicides, and insecticides.[2] Examples include:
-
Fluazifop-butyl: A selective herbicide for the control of grass weeds.[2]
-
Flazasulfuron: A sulfonylurea herbicide used in turf and crop management.[2]
Characterization of Trifluoromethylpyridine Derivatives
Standard analytical techniques are used to characterize trifluoromethylpyridine building blocks and their derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural elucidation. The 19F NMR spectrum provides a direct and sensitive method for confirming the presence and electronic environment of the trifluoromethyl group.[24][25][26][27]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds.
Table 4: Representative Spectroscopic Data for 2-Bromo-5-(trifluoromethyl)pyridine
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1H | 8.82 (d, 1H) | J = 1.7 |
| 8.05 (dd, 1H) | J = 8.3, 1.7 | |
| 7.61 (d, 1H) | J = 8.3 | |
| 19F | -62.5 (s, 3F) | - |
| 13C | 151.7, 137.7, 133.1 (q, J=0.9), 121.0 (q, J=2.7), 120.9 (q, J=275.8) |
Note: NMR data is typically recorded in CDCl3.[28]
Conclusion
Trifluoromethylpyridine building blocks are indispensable tools in modern organic synthesis, offering a reliable pathway to novel compounds with enhanced biological activity and improved physicochemical properties. The synthetic methodologies and functionalization strategies outlined in this guide provide a robust framework for researchers and drug development professionals to harness the full potential of this privileged scaffold in their discovery programs. A thorough understanding of the key reactions, such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, is critical for the efficient and strategic synthesis of the next generation of trifluoromethylpyridine-containing pharmaceuticals and agrochemicals.
References
- 1. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pexidartinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA approves pexidartinib for tenosynovial giant cell tumor | FDA [fda.gov]
- 14. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- 25. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rsc.org [rsc.org]
The Indispensable Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth exploration of the multifaceted roles of the CF₃ group, including its impact on metabolic stability, lipophilicity, and target binding affinity. We present quantitative data from matched-pair analyses, detailed experimental protocols for key assays, and visual representations of signaling pathways and drug discovery workflows to offer a comprehensive resource for researchers in the field. The unique electronic properties of the CF₃ group—its high electronegativity and the strength of the carbon-fluorine bond—render it a powerful tool for overcoming common challenges in drug development, such as rapid metabolism and poor bioavailability.[1][2]
Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into a drug candidate can dramatically alter its molecular properties, often leading to a more favorable drug profile. These changes are primarily driven by the group's strong electron-withdrawing nature and its steric bulk.
Enhancement of Metabolic Stability
A primary strategy in drug design is to block or slow down metabolic pathways to increase a drug's half-life and improve its bioavailability.[3] The CF₃ group is exceptionally effective in this regard. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[2] This inherent stability makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to drug clearance. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group at a known metabolic "soft spot," chemists can effectively block this metabolic pathway.[1]
Table 1: Comparative Metabolic Stability of Drug Analogues with and without a Trifluoromethyl Group
| Parent Compound/Analogue | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Key Observation |
| Picornavirus Inhibitor (WIN 54954 analogue) | Methyl group | Shorter | Higher | Exhibited 18 metabolic products in a monkey liver microsomal assay. |
| Picornavirus Inhibitor (WIN 54954 analogue) | Trifluoromethyl group | Longer | Lower | Reduced the number of metabolites to just two minor products (4% of total). [4] |
| CB1 PAMs (ZCZ011 analogue) | Aliphatic Nitro Group | Shorter | Higher | Considered a less "drug-like" functional group.[5] |
| CB1 PAMs (CF₃-analogue) | Trifluoromethyl group | Longer | Lower | Showed improved in vitro metabolic stability compared to the nitro equivalents. [5] |
Modulation of Lipophilicity and Physicochemical Properties
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88.[6] This increased lipophilicity can enhance a drug's permeability across biological membranes, including the blood-brain barrier.[2] However, the effect of trifluorination on lipophilicity can be context-dependent.[7]
The strong electron-withdrawing nature of the CF₃ group also influences the acidity or basicity (pKa) of nearby functional groups. This can impact a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and interaction with its biological target.[8]
Table 2: Comparative Physicochemical Properties of Matched Molecular Pairs
| Parent Compound | CF₃ Analogue | ΔLogP (CF₃ vs. CH₃) | Impact on pKa | Reference |
| Toluene | Trifluorotoluene | +0.61 | N/A | [9][10] |
| Aniline | 4-(Trifluoromethyl)aniline | +1.23 | Decreases basicity of the amino group | [8] |
| Phenol | 4-(Trifluoromethyl)phenol | +0.94 | Increases acidity of the hydroxyl group | [8] |
Enhancement of Binding Affinity and Biological Activity
The trifluoromethyl group can significantly enhance a drug's binding affinity for its target protein through a combination of steric and electronic interactions. Its larger size compared to a methyl group can lead to more extensive and favorable hydrophobic interactions within the binding pocket.[11] Furthermore, the electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the molecule, potentially leading to stronger electrostatic or hydrogen bonding interactions with the target.[11]
Table 3: Quantitative Comparison of Binding Affinity
| Drug/Analogue | Target | IC₅₀ / Kᵢ (Parent) | IC₅₀ / Kᵢ (CF₃ Analogue) | Fold Improvement | Reference |
| 5-HT Uptake Inhibitor | 5-HT Transporter | - | - | 6-fold increase in potency with p-CF₃ substitution | [12] |
| CB1 PAMs | CB1 Receptor | Less Potent | More Potent | CF₃-bearing compounds were generally more potent than their NO₂ equivalents. | [5] |
| Celecoxib Analogue | COX-2 | 205-fold higher IC₅₀ (TFM-C) | - | The CF₃ analogue (TFM-C) had significantly lower COX-2 inhibitory activity, demonstrating the nuanced role of the CF₃ group. | [11] |
Case Studies: The Trifluoromethyl Group in Action
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12] The trifluoromethyl group on the pyrazole ring of celecoxib plays a crucial role in its selectivity for COX-2 over the related COX-1 enzyme. The active site of COX-2 has a larger, more accommodating hydrophobic side pocket compared to COX-1. The bulky trifluoromethyl group of celecoxib fits snugly into this side pocket, leading to a high-affinity interaction. In contrast, the smaller active site of COX-1 cannot accommodate the CF₃ group, resulting in weaker binding.[13]
The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[14][15] By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[12]
Efavirenz: A Non-Nucleoside Reverse Transcriptase Inhibitor
Efavirenz is an antiretroviral drug used in the treatment of HIV infection. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9] Efavirenz binds to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[16] The trifluoromethyl group of efavirenz is essential for its potent inhibitory activity, contributing to the high-affinity binding within the NNRTI binding pocket.
Drug Discovery Workflow: Incorporating Trifluoromethylation
The decision to introduce a trifluoromethyl group is a strategic one in the drug discovery process, often driven by the need to address specific liabilities of a lead compound, particularly poor metabolic stability.
Synthetic Methodologies for Trifluoromethylation
The introduction of a trifluoromethyl group can be achieved through various synthetic strategies, broadly categorized as radical, nucleophilic, and electrophilic trifluoromethylation.
Radical Trifluoromethylation
This approach involves the generation of a trifluoromethyl radical (•CF₃), which can then react with a substrate, often an aromatic or heteroaromatic ring.[3] Reagents such as trifluoroiodomethane (CF₃I) in the presence of a radical initiator (e.g., light or a transition metal catalyst) are commonly used.[3]
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation utilizes a source of the trifluoromethyl anion ("CF₃⁻"). The most well-known reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as Ruppert's reagent.[15] This method is particularly useful for the trifluoromethylation of carbonyl compounds and imines.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate. Prominent examples include hypervalent iodine reagents (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[14][15] These reagents have a broad substrate scope and can trifluoromethylate a wide range of nucleophiles, including arenes, heteroarenes, and enolates.
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (for reaction quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) can then be calculated based on the t½ and the protein concentration used in the assay.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To measure the binding kinetics and affinity of a drug candidate to its target protein in real-time.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Ligand (target protein)
-
Analyte (drug candidate)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (contains NHS, EDC, and ethanolamine)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the ligand solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte over the immobilized ligand surface.
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding
Objective: To determine the thermodynamic parameters of a drug-target interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
ITC instrument
-
Macromolecule (target protein) in a suitable buffer
-
Ligand (drug candidate) dissolved in the same buffer as the macromolecule
-
ITC cell and syringe
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the chosen ITC buffer.
-
Dissolve the ligand in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the ITC sample cell.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
The raw ITC data (heat pulses) are integrated to obtain the heat change per injection.
-
The integrated heat data are plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the KD, n, and ΔH. The change in entropy (ΔS) can be calculated from these values.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to its incorporation into a wide range of successful drugs. A thorough understanding of the physicochemical effects of trifluoromethylation, coupled with the application of robust experimental assays, is essential for the rational design of new and improved therapeutic agents. This guide provides a foundational resource for researchers seeking to leverage the unique properties of the trifluoromethyl group in their drug discovery efforts.
References
- 1. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jelsciences.com [jelsciences.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of pharmacologically active molecules. The compound 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde is a key building block, incorporating a trifluoromethyl group that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The resulting biaryl structures from the Suzuki coupling of this aldehyde are of significant interest in drug discovery, particularly as potential modulators of critical signaling pathways such as the JAK-STAT and Wnt pathways.
These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using this compound as a key substrate.
Reaction Principle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium(0) complex and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the transmetalation step. The trifluoromethyl group on the pyridine ring of this compound makes it an electron-deficient substrate, which can present challenges such as slower reaction rates. Therefore, careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired biaryl products.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical yields obtained in Suzuki coupling reactions of 2-substituted pyridines with various arylboronic acids under optimized conditions. While specific data for this compound is not extensively available in the public domain, the data from analogous substrates provides a strong predictive framework for expected outcomes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 110 | 12 | 80-90 |
| 3 | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
| 4 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | 75-88 |
| 5 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | n-Butanol | 100 | 12 | 82-92 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (2) | Buchwald Ligand (4) | KF | Dioxane | 110 | 24 | 82 |
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve the best results.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Mandatory Visualizations
Experimental Workflow for Suzuki Coupling
Caption: Suzuki Coupling Experimental Workflow.
Potential Signaling Pathway Modulation: JAK-STAT Pathway
The biaryl-pyridine scaffold is a known pharmacophore in inhibitors of the Janus Kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[1][2]
Caption: Inhibition of the JAK-STAT Signaling Pathway.
Potential Signaling Pathway Modulation: Wnt/β-catenin Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[3] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting this pathway are of great therapeutic interest.[4][5]
Caption: Modulation of the Wnt/β-catenin Signaling Pathway.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile route to a diverse range of biaryl compounds. The electron-deficient nature of this substrate necessitates careful optimization of reaction conditions, particularly the choice of a robust catalytic system. The resulting products, bearing the trifluoromethylpyridine motif, are promising candidates for investigation as modulators of key biological pathways, such as the JAK-STAT and Wnt signaling cascades, and hold potential for the development of novel therapeutics. The protocols and data presented herein offer a solid foundation for researchers to explore the rich chemistry and potential applications of this valuable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Wittig Reaction with 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a stilbene derivative from 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde via the Wittig reaction. This protocol is designed for professionals in organic synthesis, including those in academic research and the pharmaceutical industry, who are working on the synthesis of complex molecules.
The Wittig reaction is a versatile and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide.[3][4] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide used. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes.[5][6][7]
The substrate, this compound, contains an electron-withdrawing trifluoromethyl group and a nitrogen-containing pyridine ring, which may influence the reactivity of the aldehyde. Aromatic aldehydes are common substrates for the Wittig reaction, and the presence of electron-withdrawing groups can enhance their reactivity towards nucleophilic attack by the ylide.[4]
This protocol will focus on the use of a non-stabilized ylide, benzyltriphenylphosphonium chloride, to favor the formation of the (Z)-isomer of the resulting stilbene derivative. A subsequent isomerization step to the more thermodynamically stable (E)-isomer can be performed if desired.[2]
Experimental Protocol
This protocol is divided into three main stages: preparation of the Wittig reagent (ylide), the Wittig reaction with the target aldehyde, and purification of the final product.
Materials and Reagents:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
NMR spectrometer for product characterization
-
Mass spectrometer for product characterization
Procedure:
Part 1: In situ Generation of the Phosphorus Ylide (Wittig Reagent)
-
Under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to dissolve the phosphonium salt.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) solution (1.05 equivalents) dropwise to the stirred solution. The formation of the ylide is indicated by the appearance of a deep orange or red color.[4]
-
Allow the solution to stir at 0 °C for 1 hour to ensure complete formation of the ylide.[8]
Part 2: Wittig Reaction
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.
-
Slowly add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
Part 3: Work-up and Purification
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure stilbene derivative.
Data Presentation
The following table summarizes the key quantitative data for a representative Wittig reaction based on this protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Benzyltriphenylphosphonium chloride | 1.1 mmol |
| n-Butyllithium (n-BuLi) | 1.05 mmol |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Product | |
| Expected Product | (Z/E)-1-(4-(3-(Trifluoromethyl)pyridin-2-yl)phenyl)-2-phenylethene |
| Theoretical Yield | Based on 1.0 mmol of aldehyde |
| Expected Stereoselectivity (Z:E) | Predominantly Z with non-stabilized ylide[5][6] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the Wittig reaction.
This detailed protocol provides a robust starting point for the synthesis of the target stilbene derivative. Researchers should optimize reaction conditions as needed based on experimental observations and analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Aldol Condensation of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde with Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of various flavonoids and isoflavonoids.[1] Both naturally occurring and synthetic chalcones have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The biological activity is often attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor.[1]
The Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone, is the most prevalent and efficient method for synthesizing chalcones, offering a versatile route to a diverse library of analogues.[1][3] This document provides detailed protocols for the aldol condensation of 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde with various ketones to synthesize novel chalcone derivatives, which are of interest in drug discovery and development. The inclusion of the trifluoromethyl-pyridinyl moiety is of particular significance as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative quantitative data for the Claisen-Schmidt condensation of substituted benzaldehydes with various ketones, based on established literature for structurally similar compounds. These values can serve as a baseline for the optimization of reactions with this compound.
| Entry | Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | 10% NaOH | Ethanol | 24 | 92 | |
| 2 | 2,4,6-Trimethoxyacetophenone | aq. NaOH | Ethanol | Not Specified | 69 | [4] |
| 3 | 4-Fluoro-3-methylacetophenone | NaOH | Ethanol | Not Specified | 79.38 | [5] |
| 4 | Substituted Acetophenones | 60% KOH | Ethanol | 14-16 | Not Specified | [6] |
| 5 | 3,4,5-Trimethoxyacetophenone | 50% NaOH | Not Specified | Not Specified | 47.8-88.4 | [2][7] |
| 6 | 2-Acetylpyridine | KOH | Methanol | 12 | 50-65 | [8] |
| 7 | Acetophenone | Solid NaOH | Solvent-free | 0.09 | 90 |
Experimental Protocols
Protocol 1: General Base-Catalyzed Aldol Condensation in Ethanol
This protocol describes a standard Claisen-Schmidt condensation reaction between this compound and a suitable ketone in an alcoholic solvent.[6]
Materials:
-
This compound (1 equivalent)
-
Substituted acetophenone or other enolizable ketone (1 equivalent)
-
Ethanol (or Methanol)
-
Aqueous Sodium Hydroxide (10-50% w/v) or Potassium Hydroxide (60% w/v)
-
Dilute Hydrochloric Acid (e.g., 10%)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the ketone in a suitable amount of ethanol with stirring at room temperature.
-
Catalyst Addition: While stirring, slowly add the aqueous NaOH or KOH solution dropwise to the flask. The reaction mixture may become turbid or change color.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 12-24 hours).[6][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic.
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final chalcone derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Solvent-Free Aldol Condensation
This protocol outlines an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation.[9]
Materials:
-
This compound (1 equivalent)
-
Substituted acetophenone or other enolizable ketone (1 equivalent)
-
Solid Sodium Hydroxide (1 equivalent)
-
Porcelain mortar and pestle
-
Distilled Water
-
Buchner funnel and vacuum filtration apparatus
Procedure:
-
Grinding: In a porcelain mortar, combine this compound, the ketone, and solid NaOH.[9]
-
Reaction: Grind the mixture vigorously with a pestle. The reaction is often rapid and may be accompanied by a change in color and consistency as the mixture becomes a paste.[9]
-
Isolation: After a few minutes of grinding, add cold water to the mortar and break up the solid product.
-
Purification: Collect the solid by suction filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[9]
-
Drying and Characterization: Dry the purified chalcone and characterize it by appropriate spectroscopic methods.
Visualizations
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Experimental workflow for chalcone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. elifesciences.org [elifesciences.org]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 6. scialert.net [scialert.net]
- 7. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. jetir.org [jetir.org]
Application of 4-(3-(Trluoromethyl)pyridin-2-yl)benzaldehyde in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(3-(Trluoromethyl)pyridin-2-yl)benzaldehyde is a versatile building block in medicinal chemistry, holding significant promise for the development of novel therapeutic agents. Its structure, featuring a trifluoromethyl group, a pyridine ring, and a reactive benzaldehyde moiety, offers a unique combination of properties beneficial for drug design. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyridine scaffold is a common motif in many approved drugs, recognized for its ability to form key interactions with biological targets. The benzaldehyde functional group serves as a convenient handle for the synthesis of a diverse library of derivatives, such as Schiff bases and hydrazones, which have demonstrated a wide range of biological activities.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing 4-(3-(Trluoromethyl)pyridin-2-yl)benzaldehyde in drug discovery programs, with a focus on its potential applications in oncology and inflammation.
Potential Therapeutic Applications
Derivatives of 4-(3-(Trluoromethyl)pyridin-2-yl)benzaldehyde are promising candidates for development as:
-
Anticancer Agents: The trifluoromethylpyridine core is present in several kinase inhibitors. By modifying the benzaldehyde group, it is possible to synthesize derivatives that target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.
-
Anti-inflammatory Agents: Schiff base and hydrazone derivatives of various aromatic aldehydes have shown potent anti-inflammatory effects. This suggests that derivatives of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde could be effective in modulating inflammatory responses.
Data Presentation: Biological Activity of Structurally Related Compounds
While specific biological data for this compound derivatives are not extensively available in the public domain, the following tables summarize the activities of structurally related trifluoromethylpyridine and benzaldehyde derivatives to illustrate their potential.
Table 1: Anticancer Activity of Exemplary Trifluoromethyl-Containing Kinase Inhibitors
| Compound Class | Target Kinase(s) | Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrido[3,4-d]pyrimidine Derivative | erbB1, erbB2, erbB4 | Multiple | < 0.1 | [1] |
| Quinoxaline Derivative | Not specified | MCF7, NCI-H460, SF-268 | 0.15 - 1.02 | [2] |
| Pyrazolo[3,4-b]pyridine Derivative | TRKA | Km-12 | 0.304 | [3] |
| 4-(2-Pyrimidinylamino)benzamide Derivative | Hedgehog Signaling | NIH 3T3 | 0.00144 | [4] |
Table 2: Anti-inflammatory Activity of Exemplary Benzaldehyde Derivatives (Hydrazones)
| Compound Class | Assay | Model | Inhibition (%) | Reference |
| Nicotinic acid hydrazide derivative | Carrageenan-induced paw edema | Rat | 35.7 - 37.3 | [5] |
| N-substituted benzylidene-hydrazide | Carrageenan-induced paw edema | Rat | 58.6 - 64.0 | [5] |
| Pyridazinone-benzal hydrazone | Carrageenan-induced paw edema | Rat | Significant |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of derivatives synthesized from this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in absolute ethanol.
-
Add 1.1 equivalents of the desired primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity - MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized derivatives of this compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
Synthesized derivatives of this compound
-
Carrageenan solution (1% w/v in normal saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): vehicle control, positive control (indomethacin, 10 mg/kg), and test compound groups (at different doses).
-
Administer the test compounds and the positive control orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Caption: MAPK signaling pathway and potential points of inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for drug discovery.
References
- 1. Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde as a key pharmaceutical intermediate. The primary application highlighted is its role in the synthesis of the potent Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378) , a targeted therapy for non-small cell lung cancer (NSCLC).
Introduction
The incorporation of fluorine-containing heterocyclic moieties, such as the trifluoromethylpyridine group, is a widely employed strategy in modern medicinal chemistry. This structural motif can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. This compound serves as a critical building block, providing the necessary trifluoromethylpyridine pharmacophore for the synthesis of various kinase inhibitors. Its aldehyde functionality allows for versatile synthetic transformations, most notably reductive amination, to introduce amine-containing side chains crucial for biological activity.
Application in the Synthesis of Ceritinib (ALK Inhibitor)
Ceritinib is a second-generation ALK inhibitor that has demonstrated significant efficacy in patients with ALK-positive NSCLC, including those who have developed resistance to the first-generation inhibitor, Crizotinib. The synthesis of Ceritinib prominently features this compound as a key starting material.
Experimental Protocols
1. Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a common method for the synthesis of the title intermediate.
-
Reaction Scheme:
-
Reagents and Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
4-formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added. The mixture should be degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
-
Expected Yield: 75-90%
2. Synthesis of Ceritinib Intermediate via Reductive Amination
This protocol outlines the reductive amination of this compound with a suitable amine to form a key intermediate in the synthesis of Ceritinib.
-
Reaction Scheme:
-
Reagents and Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., a piperidine derivative for Ceritinib synthesis)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in dichloromethane or 1,2-dichloroethane in a round-bottom flask.
-
If the amine is a salt, it may need to be neutralized with a base (e.g., triethylamine) prior to the reaction.
-
A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude secondary amine product, which can be used in the next step of the Ceritinib synthesis without further purification or purified by column chromatography if necessary.
-
-
Expected Yield: 80-95%
Data Presentation
Table 1: Quantitative Data for the Synthesis of Ceritinib Intermediate
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) |
| Suzuki-Miyaura Coupling | 2-chloro-3-(trifluoromethyl)pyridine, 4-formylphenylboronic acid | This compound | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Ethanol/Water | 75-90 | >98 |
| Reductive Amination | This compound, Piperidine derivative | Ceritinib Precursor (Secondary Amine) | NaBH(OAc)₃ | Dichloromethane | 80-95 | >95 |
Table 2: Biological Activity of Ceritinib
| Target Kinase | IC₅₀ (nM)[1] | Cell Line | GI₅₀ (nM) |
| ALK (wild-type) | 0.2[2] | H2228 | 22.8 |
| ALK (L1196M mutant) | - | Ba/F3 | 31 |
| ALK (G1269A mutant) | - | Ba/F3 | 42 |
| ALK (S1206Y mutant) | - | Ba/F3 | 36 |
| ALK (I1171T mutant) | - | Ba/F3 | 25 |
| ROS1 | - | - | - |
| IGF-1R | 8[3] | - | - |
| InsR | 7[3] | - | - |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Visualizations
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The aberrant fusion of the ALK gene, most commonly with the EML4 gene in NSCLC, leads to the constitutive activation of the ALK tyrosine kinase. This results in the activation of several downstream signaling pathways that promote cell proliferation, survival, and differentiation. Ceritinib acts as a potent inhibitor of this constitutively active ALK fusion protein.
References
Application Notes and Protocols: The Utility of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde in the Synthesis of Novel Agrochemicals
Introduction
The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. The incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, into molecular scaffolds has been a highly successful strategy in the development of potent herbicides, insecticides, and fungicides. The trifluoromethyl group often enhances metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving the overall efficacy of the active ingredient.
The intermediate, 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, represents a valuable building block for the synthesis of a new generation of agrochemicals. This compound combines the beneficial properties of the trifluoromethylpyridine scaffold with a versatile benzaldehyde functional group. The aldehyde moiety can be readily transformed into a wide array of other functional groups, providing access to diverse chemical libraries for biological screening.
These application notes provide a detailed protocol for a potential synthetic application of this compound in the creation of a novel oxazoline-based insecticide. Oxazoline derivatives are a known class of insecticides and acaricides, and this protocol illustrates how the title compound can be utilized to generate new analogues for agrochemical discovery.
Proposed Application: Synthesis of a Novel Oxazoline-Based Insecticide
The aldehyde functionality of this compound is an excellent starting point for the synthesis of various heterocyclic compounds with potential insecticidal activity. One such class of compounds is the oxazolines. The following protocol details a two-step synthesis of a hypothetical oxazoline insecticide from this compound.
Experimental Protocol: Synthesis of 4,4-dimethyl-2-(4-(3-(trifluoromethyl)pyridin-2-yl)phenyl)-4,5-dihydrooxazole
This protocol describes the synthesis of a novel oxazoline derivative. The first step involves the condensation of this compound with 2-amino-2-methyl-1-propanol to form an intermediate oxazolidine, which is then oxidized in the second step to the final oxazoline product.
Materials:
-
This compound (FW: 251.21 g/mol )
-
2-Amino-2-methyl-1-propanol (FW: 89.14 g/mol )
-
Toluene
-
Iodine (I₂) (FW: 253.81 g/mol )
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
Step 1: Synthesis of 4,4-dimethyl-2-(4-(3-(trifluoromethyl)pyridin-2-yl)phenyl)oxazolidine (Intermediate)
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (5.0 g, 19.9 mmol, 1.0 equiv) and toluene (100 mL).
-
To this solution, add 2-amino-2-methyl-1-propanol (1.95 g, 21.9 mmol, 1.1 equiv).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oxazolidine intermediate is used in the next step without further purification.
Step 2: Synthesis of 4,4-dimethyl-2-(4-(3-(trifluoromethyl)pyridin-2-yl)phenyl)-4,5-dihydrooxazole (Final Product)
-
Dissolve the crude oxazolidine intermediate from Step 1 in dichloromethane (100 mL) in a 250 mL round-bottom flask.
-
To this solution, add sodium bicarbonate (5.0 g, 59.5 mmol, 3.0 equiv).
-
Slowly add a solution of iodine (5.56 g, 21.9 mmol, 1.1 equiv) in dichloromethane (50 mL) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10% to 40%) to afford the pure 4,4-dimethyl-2-(4-(3-(trifluoromethyl)pyridin-2-yl)phenyl)-4,5-dihydrooxazole as a solid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of the hypothetical oxazoline insecticide.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (g) | Molar Equivalents | Expected Yield (g) | Expected Yield (%) |
| This compound | C₁₃H₈F₃NO | 251.21 | 5.0 | 1.0 | - | - |
| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 | 1.95 | 1.1 | - | - |
| 4,4-dimethyl-2-(4-(3-(trifluoromethyl)pyridin-2-yl)phenyl)-4,5-dihydrooxazole | C₁₇H₁₅F₃N₂O | 320.31 | - | - | 5.1 | 80 |
Proposed Signaling Pathway and Mechanism of Action
While the specific biological target of this hypothetical molecule is unknown without biological testing, many oxazoline-based insecticides act as modulators of octopamine receptors in insects. Octopamine is a key neurotransmitter and neuromodulator in invertebrates, and its disruption can lead to paralysis and death.
Caption: Proposed mechanism of action for the hypothetical oxazoline insecticide.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target oxazoline compound.
Caption: Workflow for the synthesis of the hypothetical oxazoline insecticide.
This compound is a promising and versatile intermediate for the synthesis of novel agrochemicals. The protocol provided herein demonstrates a potential application in the synthesis of oxazoline-based insecticides, highlighting the utility of the aldehyde functional group for constructing complex heterocyclic systems. Researchers in agrochemical discovery can adapt this and other synthetic transformations of the aldehyde group to generate diverse libraries of compounds for biological screening, leveraging the advantageous properties of the trifluoromethylpyridine scaffold.
Application Notes and Protocols for the Preparation of Novel Ligands Using 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group, a bioisostere for chlorine, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed protocols for the synthesis of novel ligands derived from this aldehyde, focusing on Schiff base formation, Suzuki-Miyaura coupling, and Ullmann condensation. These synthetic routes offer access to a diverse range of molecular architectures with potential applications as kinase inhibitors and other therapeutic agents.
Synthetic Pathways Overview
The aldehyde functionality of this compound serves as a key reactive handle for various chemical transformations, enabling the construction of complex molecular frameworks. This section outlines three principal synthetic strategies.
Caption: Synthetic routes from this compound.
Experimental Protocols
Synthesis of Schiff Base Ligands
Schiff base formation provides a straightforward method to introduce diverse functionalities by condensing the aldehyde with various primary amines.
Experimental Workflow:
Caption: Workflow for Schiff base ligand synthesis.
Protocol:
-
To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add a solution of the desired primary amine (1.0 mmol) in absolute ethanol (10 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
Data Presentation: Representative Schiff Base Ligands
| Entry | Primary Amine | Product Structure | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) |
| 1 | Aniline | 85-95 | 110-115 | 8.5 (s, 1H, -CH=N-), 7.2-8.8 (m, 12H, Ar-H) | |
| 2 | 4-Fluoroaniline | 88-96 | 120-125 | 8.4 (s, 1H, -CH=N-), 7.1-8.8 (m, 11H, Ar-H) | |
| 3 | 2-Aminopyridine | 82-92 | 130-135 | 8.6 (s, 1H, -CH=N-), 7.0-8.9 (m, 11H, Ar-H) |
Synthesis of Biaryl Ligands via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond formation reaction to synthesize biaryl compounds from the corresponding aryl halide precursor of the starting aldehyde. For the purpose of this protocol, we will assume the use of 4-bromo-(3-(trifluoromethyl)pyridin-2-yl)benzene which can be readily formylated to the target aldehyde.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Protocol:
-
In a flame-dried Schlenk flask, combine 4-bromo-(3-(trifluoromethyl)pyridin-2-yl)benzene (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene, ethanol, and water or dioxane and water.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the biaryl product, which can then be formylated to the desired aldehyde ligand.
Data Presentation: Representative Suzuki Coupling Products
| Entry | Boronic Acid | Product Structure | Yield (%) | M.p. (°C) | 13C NMR (δ, ppm) |
| 1 | Phenylboronic acid | 75-90 | 95-100 | 122-158 (Ar-C), 192 (-CHO) | |
| 2 | 4-Methoxyphenylboronic acid | 80-95 | 110-115 | 55.4 (OCH₃), 114-160 (Ar-C), 191 (-CHO) | |
| 3 | 3-Pyridylboronic acid | 65-80 | 125-130 | 123-155 (Ar-C), 192 (-CHO) |
Synthesis of Diaryl Ether/Amine Ligands via Ullmann Condensation
The Ullmann condensation enables the formation of C-N or C-O bonds, coupling the aryl halide precursor with amines or phenols, respectively.[1]
Experimental Workflow:
Caption: Workflow for Ullmann condensation.
Protocol:
-
In a sealed tube, combine 4-bromo-(3-(trifluoromethyl)pyridin-2-yl)benzene (1.0 mmol), the desired amine or phenol (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Add a copper catalyst (e.g., CuI, 5-10 mol%) and a ligand (e.g., L-proline or a diamine, 10-20 mol%).
-
Add a high-boiling polar solvent such as DMF, DMSO, or NMP.
-
Seal the tube and heat the reaction mixture to 100-160 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the diaryl ether or amine, which can then be formylated.
Data Presentation: Representative Ullmann Condensation Products
| Entry | Nucleophile | Product Structure | Yield (%) | M.p. (°C) | IR (cm⁻¹) |
| 1 | Aniline | 60-75 | 140-145 | 3350-3450 (N-H), 1600 (C=C), 1120 (C-F) | |
| 2 | Phenol | 65-80 | 115-120 | 1240 (C-O), 1600 (C=C), 1125 (C-F) | |
| 3 | Morpholine | 70-85 | 105-110 | 2850-2960 (C-H), 1600 (C=C), 1115 (C-F) |
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway
Ligands derived from substituted pyridinyl benzaldehydes have shown promise as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] This pathway plays a crucial role in cell proliferation, survival, and growth.
PI3K/Akt/mTOR Signaling Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by novel ligands.
The synthesized ligands can be screened for their inhibitory activity against PI3K and/or mTOR kinases. Dual inhibitors that target both PI3K and mTOR are of particular interest to overcome resistance mechanisms. The trifluoromethylpyridine moiety can confer potent and selective inhibition, making these compounds promising candidates for further development as anticancer agents.
References
- 1. PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd für SAR-Studien
Einführung
Dieses Dokument richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung und beschreibt detaillierte Anwendungsbeispiele und Protokolle für die Derivatisierung von 4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd. Diese Derivatisierungen sind entscheidend für die Durchführung von Struktur-Wirkungs-Beziehungsstudien (SAR), um die pharmakologischen Eigenschaften von Leitstrukturen zu optimieren. Die Trifluormethyl-Pyridin-Einheit ist ein wichtiger Pharmakophor in der medizinischen Chemie, der häufig in Inhibitoren von Kinasen und anderen Zielproteinen zu finden ist. Die hier beschriebenen Protokolle konzentrieren sich auf drei fundamentale Reaktionen zur Modifikation der Aldehydgruppe: reduktive Aminierung, Wittig-Reaktion und Aldol-Kondensation.
Biologischer Kontext und Zielstrukturen
Derivate von Trifluormethyl-substituierten Pyridinen haben signifikante Aktivitäten in verschiedenen biologischen Signalwegen gezeigt. Insbesondere wurden sie als potente Inhibitoren des epidermalen Wachstumsfaktor-Rezeptors (EGFR) und als inverse Agonisten des Retinsäure-Rezeptor-verwandten Orphan-Rezeptors gamma t (RORγt) identifiziert. Die Hemmung von EGFR ist eine etablierte Strategie in der Krebstherapie, während die Modulation von RORγt ein vielversprechender Ansatz zur Behandlung von Autoimmunerkrankungen ist.
Die Derivatisierung des 4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyds zielt darauf ab, neue Analoga mit verbesserter Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften zu synthetisieren.
EGFR-Signalweg
Der EGFR-Signalweg spielt eine entscheidende Rolle bei der Zellproliferation und dem Überleben. Eine anomale Aktivierung dieses Signalweges ist bei vielen Krebsarten zu beobachten. Die untenstehende Abbildung veranschaulicht den Signalweg und den potenziellen Angriffspunkt für Inhibitoren.
Abbildung 1: Vereinfachter EGFR-Signalweg und der Angriffspunkt des Inhibitors.
Derivatisierungsstrategien und experimentelle Arbeitsabläufe
Die Aldehydfunktionalität von 4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd ist ein vielseitiger Ausgangspunkt für die Synthese einer Vielzahl von Derivaten. Die folgende Abbildung zeigt den allgemeinen Arbeitsablauf für die Synthese und das Screening von neuen Derivaten.
Abbildung 2: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studien.
Quantitative Daten zur Struktur-Wirkungs-Beziehung (SAR)
Die folgenden Tabellen fassen repräsentative quantitative Daten für Trifluormethyl-substituierte Pyridin- und Pyrimidin-Derivate als Inhibitoren von EGFR und RORγt zusammen. Diese Daten dienen als Beispiel dafür, wie die Ergebnisse von SAR-Studien dargestellt werden können.
Tabelle 1: Inhibitorische Aktivität von Trifluormethylpyrimidin-Derivaten gegen EGFR
| Verbindung | Modifikation am Aldehyd | Zielkinase | IC₅₀ (µM) | Zelllinie | Zellproliferation IC₅₀ (µM) |
| 1a | (E)-N-(4-((4-((3-Phenylacrylamido)phenyl)amino)-5-(trifluormethyl)pyrimidin-2-yl)amino)phenyl)acrylamid | EGFR | 0.120 | A549 | 0.85 |
| 1b | (E)-N-(4-((4-((3-(3-Fluorphenyl)acrylamido)phenyl)amino)-5-(trifluormethyl)pyrimidin-2-yl)amino)phenyl)acrylamid | EGFR | 0.091 | A549 | 0.35 |
| 1c | (E)-N-(4-((4-((3-(3-Chlorphenyl)acrylamido)phenyl)amino)-5-(trifluormethyl)pyrimidin-2-yl)amino)phenyl)acrylamid | EGFR | 0.155 | A549 | 1.21 |
Daten adaptiert von einer Studie zu 5-Trifluormethylpyrimidin-Derivaten als EGFR-Inhibitoren.
Tabelle 2: Inhibitorische Aktivität von 6-(Trifluormethyl)pyridin-Derivaten als RORγt inverse Agonisten
| Verbindung | Modifikation am Aldehyd | Zielrezeptor | IC₅₀ (nM) |
| 2a | (S)-2-((6-(3-Fluor-4-methylphenyl)-5-(N-methylmethylsulfonamido)pyridin-2-yl)oxy)-3-methylbutansäure | RORγt | 25.3 |
| 2b | (S)-2-((6-(4-Chlor-3-fluorphenyl)-5-(N-methylmethylsulfonamido)pyridin-2-yl)oxy)-3-methylbutansäure | RORγt | 15.8 |
| 2c | (S)-2-((6-(4-Cyanophenyl)-5-(N-methylmethylsulfonamido)pyridin-2-yl)oxy)-3-methylbutansäure | RORγt | 7.5 |
Daten adaptiert von einer SAR-Studie zu 6-(Trifluormethyl)pyridin-Derivaten als RORγt inverse Agonisten.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Methoden zur Derivatisierung von 4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd.
Protokoll 1: Reduktive Aminierung zur Synthese von sekundären und tertiären Aminen
Diese Methode wird zur Einführung von diversen Amin-Substituenten verwendet.[1][2]
Materialien:
-
4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd
-
Primäres oder sekundäres Amin (z.B. Benzylamin, Morpholin)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)
-
Essigsäure (optional)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Magnetrührer und Rührfisch
-
Rundkolben
-
Argon- oder Stickstoffatmosphäre
Prozedur:
-
Lösen Sie 4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd (1 Äquivalent) in trockenem DCM oder DCE (ca. 0,2 M) in einem Rundkolben unter einer inerten Atmosphäre.
-
Fügen Sie das entsprechende Amin (1,1 Äquivalente) hinzu. Bei Bedarf können katalytische Mengen Essigsäure (0,1 Äquivalente) zugegeben werden, um die Iminbildung zu beschleunigen.
-
Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.
-
Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äquivalente) portionsweise über einen Zeitraum von 10 Minuten hinzu.
-
Lassen Sie die Reaktion bei Raumtemperatur für 4-24 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.
-
Nach Abschluss der Reaktion wird diese vorsichtig mit gesättigter NaHCO₃-Lösung gequencht.
-
Extrahieren Sie die wässrige Phase dreimal mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amin-Derivat zu erhalten.
Protokoll 2: Wittig-Reaktion zur Synthese von Alkenen
Diese Reaktion ermöglicht die Umwandlung der Aldehydgruppe in eine C=C-Doppelbindung mit einer Vielzahl von Substituenten.[3][4][5][6]
Materialien:
-
4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd
-
Entsprechendes Phosphoniumsalz (z.B. Benzyltriphenylphosphoniumchlorid)
-
Starke Base (z.B. n-Butyllithium, Kalium-tert-butanolat)
-
Trockenes Tetrahydrofuran (THF) oder Diethylether
-
Wasser
-
Hexan
-
Magnetrührer und Rührfisch
-
Schlenk-Apparatur oder trockener Kolben mit Septum
-
Argon- oder Stickstoffatmosphäre
Prozedur:
-
Suspendieren Sie das Phosphoniumsalz (1,2 Äquivalente) in trockenem THF unter einer inerten Atmosphäre in einem Schlenk-Kolben.
-
Kühlen Sie die Suspension auf 0 °C (oder -78 °C, je nach Base) und fügen Sie langsam die starke Base (1,1 Äquivalente) hinzu. Die Bildung des Ylids ist oft an einer Farbänderung (z.B. nach tiefrot oder orange) zu erkennen.
-
Rühren Sie die Mischung für 1 Stunde bei der entsprechenden Temperatur.
-
Lösen Sie 4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd (1 Äquivalent) in einer minimalen Menge trockenen THFs und fügen Sie es langsam zur Ylid-Lösung hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion wird diese mit Wasser gequencht.
-
Extrahieren Sie die Mischung mehrmals mit Diethylether.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.
-
Das Rohprodukt enthält das gewünschte Alken und Triphenylphosphinoxid. Das Triphenylphosphinoxid kann oft durch Ausfällen oder Digerieren mit einem unpolaren Lösungsmittel wie Hexan entfernt werden.
-
Reinigen Sie das Alken-Derivat weiter mittels Säulenchromatographie auf Kieselgel.
Protokoll 3: Aldol-Kondensation zur Synthese von α,β-ungesättigten Ketonen
Diese Reaktion koppelt den Aldehyd mit einem Keton (oder einem anderen enolisierbaren Carbonyl), um α,β-ungesättigte Ketone zu bilden.[7][8][9][10]
Materialien:
-
4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd
-
Keton (z.B. Aceton, Acetophenon)
-
Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)
-
Ethanol
-
Wasser
-
Magnetrührer und Rührfisch
-
Rundkolben
Prozedur:
-
Lösen Sie 4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyd (1 Äquivalent) und das Keton (1-10 Äquivalente, je nach Reaktivität und gewünschtem Produkt) in Ethanol in einem Rundkolben.
-
Bereiten Sie eine wässrige Lösung von NaOH oder KOH (z.B. 10%) vor.
-
Fügen Sie die basische Lösung langsam unter Rühren zur alkoholischen Lösung der Carbonylverbindungen hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40-50 °C) für 2-12 Stunden. Die Bildung eines Niederschlags zeigt oft die Produktbildung an.
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung in einem Eisbad ab, um die Ausfällung des Produkts zu vervollständigen.
-
Filtrieren Sie das feste Produkt ab und waschen Sie es gründlich mit kaltem Wasser und anschließend mit kaltem Ethanol, um überschüssige Ausgangsmaterialien und die Base zu entfernen.
-
Trocknen Sie das Produkt im Vakuum.
-
Bei Bedarf kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol, Ethylacetat) weiter gereinigt werden.
Fazit
Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer diversen Bibliothek von Derivaten des 4-(3-(Trifluormethyl)pyridin-2-yl)benzaldehyds. Durch die systematische Anwendung dieser Methoden und die anschließende biologische Testung der resultierenden Verbindungen können wertvolle Struktur-Wirkungs-Beziehungen aufgedeckt werden. Diese Informationen sind entscheidend für die rationale Optimierung von Leitstrukturen und die Entwicklung neuer, wirksamerer Therapeutika, die auf Zielproteine wie EGFR oder RORγt abzielen.
References
- 1. 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From RORγt Agonist to Two Types of RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. beyondbenign.org [beyondbenign.org]
- 9. researchgate.net [researchgate.net]
- 10. Covalent Occlusion of the RORγt Ligand Binding Pocket Allows Unambiguous Targeting of an Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation with 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde with various active methylene compounds. The trifluoromethyl group on the pyridine ring can significantly influence the reactivity of the aldehyde and the properties of the resulting products, making them of interest in medicinal chemistry and materials science.
Reaction Principle
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule yields the α,β-unsaturated product. The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the reaction.
Experimental Protocols
Provided below are two representative protocols for the Knoevenagel condensation of this compound. Protocol A describes a catalyst-free method in an aqueous medium, which aligns with green chemistry principles. Protocol B outlines a traditional approach using a basic catalyst in an organic solvent.
Protocol A: Catalyst-Free Knoevenagel Condensation in Water
This protocol is adapted from a general method for water-mediated Knoevenagel condensations.[2][3]
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) (1.0 mmol)
-
Deionized water (2-5 mL)
-
Glass vial with a magnetic stir bar
-
Stir plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add deionized water (2-5 mL) to the vial.
-
Seal the vial and stir the mixture vigorously at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid product by vacuum filtration and wash with cold water.
-
If the product does not precipitate, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol B: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
This protocol employs a traditional basic catalyst and an organic solvent.[1]
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, e.g., 0.1 mmol)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Stir plate with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with dilute acid (e.g., 1M HCl) to remove the piperidine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes expected reactants and conditions for the Knoevenagel condensation with this compound based on general protocols. Yields are hypothetical and will depend on the specific reaction conditions and the active methylene compound used.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature | Expected Product |
| 1 | Malononitrile | None | Water | Room Temp - 80 °C | 2-(4-(3-(Trifluoromethyl)pyridin-2-yl)benzylidene)malononitrile |
| 2 | Ethyl Cyanoacetate | None | Water | Room Temp - 80 °C | Ethyl 2-cyano-3-(4-(3-(Trifluoromethyl)pyridin-2-yl)phenyl)acrylate |
| 3 | Diethyl Malonate | None | Water | Room Temp - 80 °C | Diethyl 2-(4-(3-(Trifluoromethyl)pyridin-2-yl)benzylidene)malonate |
| 4 | Malononitrile | Piperidine | Ethanol | Reflux | 2-(4-(3-(Trifluoromethyl)pyridin-2-yl)benzylidene)malononitrile |
| 5 | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-cyano-3-(4-(3-(Trifluoromethyl)pyridin-2-yl)phenyl)acrylate |
| 6 | Diethyl Malonate | Piperidine | Ethanol | Reflux | Diethyl 2-(4-(3-(Trifluoromethyl)pyridin-2-yl)benzylidene)malonate |
| 7 | Malonic Acid | Ammonium Bicarbonate | None | Heat | 3-(4-(3-(Trifluoromethyl)pyridin-2-yl)phenyl)acrylic acid |
Visualizations
The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the Knoevenagel condensation.
Caption: General reaction scheme for the Knoevenagel condensation.
Caption: A typical experimental workflow for the Knoevenagel condensation.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions to synthesize 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde, a valuable building block in medicinal chemistry. The trifluoromethylpyridine motif is a key structural feature in numerous pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document details various palladium-catalyzed methods, provides exemplary protocols, and discusses the potential applications of the resulting biaryl aldehyde in drug discovery, particularly in the context of kinase inhibitor development.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the synthesis of this compound, several methods can be employed, with the Suzuki-Miyaura coupling being a primary choice due to the commercial availability and stability of the required boronic acid reagents. Other notable methods include Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, each offering unique advantages depending on the available starting materials and desired reaction conditions.
The core transformation involves the coupling of a 2-substituted-3-(trifluoromethyl)pyridine with a 4-formylphenyl moiety. The general reaction scheme is depicted below:
Caption: General scheme for the palladium-catalyzed cross-coupling reaction.
Potential Applications in Drug Discovery and Signaling Pathways
The 2-aryl-3-(trifluoromethyl)pyridine scaffold is of significant interest in medicinal chemistry. The trifluoromethyl group can act as a bioisostere for other groups and its strong electron-withdrawing nature can modulate the pKa of the pyridine nitrogen, influencing drug-receptor interactions.[3]
Compounds containing the trifluoromethylpyridine moiety have been investigated as inhibitors of various protein kinases.[4][5][6][7] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[5] For instance, the PI3K/AKT/mTOR signaling pathway is a vital regulator of cell proliferation, growth, and survival and is frequently overactivated in many human cancers.[5] Small molecule inhibitors targeting kinases within this pathway are a major focus of cancer drug discovery. The product of the title reaction, this compound, can serve as a versatile intermediate for the synthesis of a library of compounds to be screened for kinase inhibitory activity. The aldehyde functionality can be readily converted into various other functional groups, allowing for the exploration of structure-activity relationships.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Trifluoromethylpyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you optimize Suzuki-Miyaura cross-coupling reactions for challenging trifluoromethylpyridine compounds.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with trifluoromethylpyridine compounds often low-yielding?
A1: Several factors contribute to the challenges encountered with these substrates:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down the catalytic cycle.[1]
-
Substrate Reactivity: The strong electron-withdrawing nature of the trifluoromethyl group can decrease the reactivity of the pyridine ring, making the oxidative addition step of the catalytic cycle more difficult, especially with less reactive C-Cl bonds.
-
Protodeboronation: Trifluoromethylpyridine boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, thus consuming the boronic acid and reducing the yield of the desired product.[2][3] This is often accelerated by high temperatures and the presence of aqueous bases.[2][4]
-
Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can also occur, typically promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[5]
Q2: How can I prevent protodeboronation of my trifluoromethylpyridine boronic acid?
A2: Protodeboronation is a significant challenge, but several strategies can effectively minimize this side reaction:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt, is a highly effective approach.[2][3] These derivatives are more resistant to premature decomposition and can slowly release the active boronic acid under reaction conditions.[3]
-
Optimize Reaction Conditions:
-
Lower Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.[2]
-
Milder Base: Strong bases can accelerate protodeboronation.[2] Consider using milder inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[2][6]
-
Anhydrous Conditions: While some water can be beneficial, excess water can act as a proton source.[2] Employing anhydrous solvents and reagents can help, though careful optimization of water content may be necessary.[2]
-
-
Employ Highly Active Catalysts: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the protodeboronation side reaction.[2]
Q3: What are the recommended catalyst and ligand systems for coupling trifluoromethylpyridines?
A3: The choice of catalyst and ligand is critical for success. For challenging heteroaryl couplings, highly active systems are often required:
-
Bulky, Electron-Rich Ligands: Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often effective.[5][7] These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibition by the pyridine nitrogen.[5]
-
Pre-formed Pd(0) Sources: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can be more reliable than the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[1]
Q4: How do I choose the right base and solvent for my reaction?
A4: The base and solvent are crucial parameters that often require screening for optimal results:
-
Base Selection: The base activates the boronic acid for transmetalation.[6] The choice of base can significantly impact the reaction yield.[5] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][5] For challenging couplings, stronger bases like K₃PO₄ are often more effective.[5]
-
Solvent Selection: The solvent must solubilize the reactants and catalyst. Common solvents include ethereal options like dioxane and THF, often in combination with water.[8] Aprotic polar solvents like DMF can also be used.[9] The optimal solvent system is substrate-dependent and may require screening.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of trifluoromethylpyridine compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst deactivation by pyridine nitrogen.[1] 2. Low reactivity of the aryl halide (especially chlorides). 3. Inactive catalyst or ligand. | 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands.[5][7] 2. Increase reaction temperature.[5] For aryl chlorides, consider a more active catalyst system. 3. Use fresh, high-purity catalyst and ligand. Ensure ligands are not oxidized. |
| Significant Protodeboronation | 1. Instability of the trifluoromethylpyridine boronic acid.[2] 2. High reaction temperature.[2] 3. Strong aqueous base.[2] | 1. Switch to a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate salt).[2][3] 2. Lower the reaction temperature if possible.[2] 3. Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and consider anhydrous conditions.[2] |
| Formation of Homocoupling Byproduct | 1. Presence of oxygen in the reaction mixture.[5] 2. Inefficient reduction of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).[9] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system.[1] |
| Reaction Stalls | 1. Poor solubility of reagents or base. 2. Insufficient amount of base. | 1. Screen different solvents or solvent mixtures. For inorganic bases, adding a small amount of water can improve solubility. 2. Ensure at least 2-3 equivalents of base are used. |
Data Presentation: Reaction Condition Optimization
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura couplings involving heteroaryl compounds, providing a starting point for optimization.
Table 1: Effect of Different Bases on Yield
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₂CO₃ (2.0) | Toluene/H₂O | 100 | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2.0-3.0) | Dioxane | 100 | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2.0-3.0) | THF/H₂O | 80-100 | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[5] |
| Na₂CO₃ (2.0) | DMF | 100 | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Table 2: Comparison of Catalyst/Ligand Systems
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield | Comments |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(dppf)Cl₂ (3-5) | - | Moderate to High | A common and effective precatalyst for many Suzuki couplings.[8] |
| XPhos Pd G3 (2-5) | - | High to Excellent | A highly active precatalyst, often effective for challenging substrates.[10] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Trifluoromethyl-Substituted Pyridyl Halide:
This is a generalized procedure and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the trifluoromethyl-substituted pyridyl halide (1.0 equiv.), the boronic acid derivative (e.g., pinacol ester, 1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure product.
Visualizations
Caption: Experimental workflow for Suzuki coupling optimization.
Caption: Troubleshooting logic for low Suzuki coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: After synthesis and work-up, my crude product shows multiple spots on TLC, some of which are very close to the product spot. What are these impurities and how can I remove them?
A1: The impurities in your crude product likely stem from the synthetic route employed, which for 2-arylpyridines often involves a cross-coupling reaction such as a Suzuki-Miyaura coupling.[1][2] Common impurities include:
-
Starting Materials: Unreacted 2-halo-3-(trifluoromethyl)pyridine or 4-formylphenylboronic acid (or its esters).
-
Homocoupling Products: Biphenyl-4,4'-dicarbaldehyde (from the boronic acid) or 2,2'-bis(3-(trifluoromethyl)pyridine) (from the pyridyl halide). Homocoupling of boronic acids can be prevalent, especially if oxygen is not rigorously excluded from the reaction.[3]
-
Protodeborylation Product: Benzaldehyde, resulting from the replacement of the boronic acid group with a hydrogen atom.
-
Ligand-Derived Impurities: If a phosphine-based ligand was used, phenylated impurities from the ligand can sometimes be observed.[4]
Troubleshooting Steps:
-
Initial Purification by Column Chromatography: A primary purification step using flash column chromatography on silica gel is recommended. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. The trifluoromethyl group increases the lipophilicity of the molecule.[5]
-
Recrystallization: If column chromatography fails to provide sufficient purity, recrystallization can be an effective secondary purification step. A solvent system of isopropanol/water or toluene/heptane may be suitable.
-
Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC can be employed.
Q2: My purified product appears to be degrading over time, showing a new, more polar spot on TLC. What is happening and how can I prevent it?
A2: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 4-(3-(trifluoromethyl)pyridin-2-yl)benzoic acid. This is a common issue with aromatic aldehydes.[6] The increased polarity of the carboxylic acid would explain the new, lower Rf spot on TLC.
Prevention and Mitigation:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Low Temperature: Store the compound at low temperatures (-20°C is recommended for long-term storage).
-
Avoid Light: Protect the compound from light, as photo-oxidation can occur.
-
Re-purification: If oxidation has occurred, the product can be re-purified by column chromatography, as the carboxylic acid is significantly more polar than the aldehyde. Alternatively, a mild basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) during an aqueous workup can remove the acidic impurity.
Q3: I am having difficulty with the column chromatography separation. The product seems to co-elute with an impurity. What can I do?
A3: Co-elution during column chromatography can be a significant challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: Experiment with different solvent systems. Adding a small amount of a third solvent, such as dichloromethane or a trace of triethylamine (if the impurities are acidic and tailing on the silica), can alter the selectivity of the separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
Use a Shallow Gradient: A very slow, shallow gradient during elution can improve the resolution between closely eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
A1: Pure this compound is expected to be a solid at room temperature. While specific data for this compound is not widely published, related compounds like 4-(trifluoromethyl)benzaldehyde are liquids or low-melting solids.[7][8] The aldehyde functionality makes it prone to oxidation, so it should be stored under an inert atmosphere and at low temperatures to ensure stability.
Q2: What are the key analytical techniques to assess the purity of this compound?
A2: A combination of the following techniques is recommended for purity assessment:
-
¹H and ¹⁹F NMR Spectroscopy: Proton and fluorine NMR are powerful tools to confirm the structure and identify any fluorine-containing impurities. The trifluoromethyl group provides a strong, clean signal in the ¹⁹F NMR spectrum.[7]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying the molecular weight of the product and any impurities, giving clues to their identity.
-
HPLC (High-Performance Liquid Chromatography): HPLC with a UV detector is a sensitive method for determining the purity of the compound and quantifying any impurities.
-
TLC (Thin-Layer Chromatography): A quick and easy way to monitor the progress of the purification and assess the purity of fractions.
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: While specific toxicity data for this compound may not be available, it is prudent to handle it with the standard precautions for laboratory chemicals. The trifluoromethyl group can alter the biological properties of molecules.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
Data Presentation
Table 1: Potential Impurities and Byproducts
| Impurity/Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 4-(3-(Trifluoromethyl)pyridin-2-yl)benzoic acid | C₁₃H₈F₃NO₂ | 267.21 | Oxidation of the aldehyde |
| Benzaldehyde | C₇H₆O | 106.12 | Protodeborylation of boronic acid |
| Biphenyl-4,4'-dicarbaldehyde | C₁₄H₁₀O₂ | 210.23 | Homocoupling of boronic acid |
| 2-Bromo-3-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | Unreacted starting material |
| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 | Unreacted starting material |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane. The amount of silica should be 50-100 times the weight of the crude product.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start the elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane/ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Test small amounts in various solvents like isopropanol, ethanol, toluene, and heptane. A solvent pair like isopropanol/water or toluene/heptane is often effective.
-
Dissolution: In a flask, add the minimum amount of the hot primary solvent to the impure compound to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If a co-solvent is used (like water or heptane), add it dropwise to the hot solution until it becomes slightly cloudy, then re-heat to clarify and allow to cool. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
Byproduct formation in the synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde. The synthesis is typically achieved via a Suzuki-Miyaura cross-coupling reaction between an organoboron reagent and a pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves reacting 2-chloro-3-(trifluoromethyl)pyridine or 2-bromo-3-(trifluoromethyl)pyridine with 4-formylphenylboronic acid in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.
Q2: What are the most common byproducts I should expect in this reaction?
A2: Several byproducts can form during the synthesis. The most frequently encountered are:
-
Homocoupling of 4-formylphenylboronic acid: This results in the formation of 4,4'-dicarbaldehyde-1,1'-biphenyl.
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of benzaldehyde from the boronic acid starting material.[1]
-
Homocoupling of the pyridine halide: The 2-halo-3-(trifluoromethyl)pyridine can react with itself to form a bipyridine byproduct.
-
Unreacted starting materials: Incomplete conversion will leave residual 2-halo-3-(trifluoromethyl)pyridine and 4-formylphenylboronic acid.
Q3: My reaction is not proceeding or shows very low conversion. What are the likely causes?
A3: Low or no conversion can be attributed to several factors:
-
Catalyst Inactivity: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing can lead to its oxidation and deactivation.[2] Additionally, the nitrogen atom on the pyridine ring can coordinate with the palladium center, potentially inhibiting the catalyst.[3]
-
Poor Reagent Quality: The presence of water can lead to protodeboronation of the boronic acid, reducing its availability for the desired cross-coupling.[2] Ensure all reagents, especially the solvent and base, are anhydrous.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and temperature are all critical. An inappropriate combination can lead to a stalled reaction.[4] For electron-deficient heteroaryl halides, specialized, bulky, and electron-rich ligands are often required.[2]
Q4: I'm observing a significant amount of the homocoupled byproduct from my boronic acid. How can I minimize this?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2] To minimize its formation:
-
Strictly Anaerobic Conditions: This is the most critical factor. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and that the reaction is maintained under an inert atmosphere.[2]
-
Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others.
-
Reaction Temperature: Running the reaction at the optimal temperature can favor the desired cross-coupling over side reactions.
Q5: What is protodeboronation and how can I prevent it?
A5: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying the reagent.[1] It is often caused by excess water or protic sources in the reaction mixture. To prevent it:
-
Use Anhydrous Reagents and Solvents: Ensure your solvent is dry and use an anhydrous, finely powdered base.[2]
-
Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction can mitigate this issue.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Problem / Observation | Potential Cause(s) | Recommended Solutions |
| High levels of 4,4'-dicarbaldehyde-1,1'-biphenyl detected by LC-MS or NMR. | Homocoupling of 4-formylphenylboronic acid, likely due to the presence of oxygen. | 1. Improve degassing of solvents and ensure a robust inert atmosphere (Ar or N₂).[2] 2. Re-evaluate the catalyst system; some ligands are better at suppressing homocoupling. |
| Presence of benzaldehyde in the crude product. | Protodeboronation of 4-formylphenylboronic acid.[1] | 1. Use anhydrous solvents and reagents.[2] 2. Ensure the base is of high quality and dry. 3. Consider using the corresponding boronate ester instead of the boronic acid. |
| Reaction is sluggish or stalls, leaving significant starting materials. | 1. Catalyst inhibition or deactivation.[3] 2. Inappropriate ligand for coupling an electron-deficient pyridine. 3. Suboptimal base or temperature. | 1. Switch to a more robust, electron-rich, and bulky phosphine ligand (e.g., SPhos, XPhos).[2] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[4] 3. Gradually increase the reaction temperature. |
| Crude product is a complex mixture that is difficult to purify. | Multiple side reactions are occurring simultaneously (e.g., homocoupling, protodeboronation, starting material degradation). | 1. Re-optimize the reaction from the beginning, focusing on the fundamentals: inert atmosphere, dry reagents, and optimal catalyst/ligand/base combination. 2. Run small-scale test reactions to screen different conditions before committing to a larger scale. |
| Reaction mixture turns black. | Palladium black precipitation, indicating catalyst decomposition and deactivation. | 1. The chosen ligand may not be effectively stabilizing the palladium catalyst at the reaction temperature. Consider a more robust ligand. 2. The temperature may be too high. Try running the reaction at a lower temperature. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on established methods for similar heterocyclic systems and should be optimized for this specific transformation.[1][4]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv.), 4-formylphenylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).[1][4]
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent).[1]
-
Reaction Conditions: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically run for 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.[4]
Visualizations
Reaction and Byproduct Pathways
Caption: Reaction scheme for the synthesis and major byproduct formation pathways.
Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common issues in the reaction.
References
Improving reaction conditions for trifluoromethylbenzaldehyde derivatives
Welcome to the Technical Support Center for Trifluoromethylbenzaldehyde Derivatives.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during the synthesis and handling of trifluoromethylbenzaldehyde derivatives. The powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive towards nucleophiles but also presenting unique challenges.[1][2] This resource offers practical solutions, detailed protocols, and data-driven guidance to help optimize your reaction conditions.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes and solutions?
Answer: Low or no yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the workup process.[3][4]
-
Reagent and Solvent Quality:
-
Moisture Sensitivity: Many organometallic reactions (e.g., Grignard, organolithium) and reactions involving fluoride initiators are highly sensitive to moisture.[5][6] Ensure all glassware is flame- or oven-dried, and use anhydrous solvents.[3][7]
-
Reagent Purity: Verify the purity of your trifluoromethylbenzaldehyde starting material and all other reagents. Impurities can inhibit catalysts or cause side reactions.[8]
-
Incorrect Stoichiometry: Accurately calculate and weigh all reagents. An incorrect molar ratio of reactants or catalysts can lead to an incomplete reaction.[8]
-
-
Reaction Conditions:
-
Temperature Control: Many reactions, especially those involving highly reactive organolithium reagents, require strict low-temperature control (e.g., -60°C or below) to prevent side reactions.[6] For other reactions, insufficient temperature may lead to slow or stalled reactions. Consider a systematic temperature optimization study.[9]
-
Reaction Time: Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS). Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition.[3]
-
Mixing: Ensure the reaction mixture is stirred efficiently, especially in heterogeneous reactions, to maximize the interaction between reactants.[8]
-
-
Workup and Purification:
-
Product Loss: The product may be partially lost during the workup. It could be soluble in the aqueous layer, volatile during solvent removal, or irreversibly adsorbed onto filtration media like silica gel.[4]
-
Product Instability: The product may be sensitive to the pH of the workup conditions (acid or base) or degrade upon exposure to air or water.[4]
-
Question 2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts is often related to the high reactivity of the aldehyde and the specific reaction conditions used.
-
Over-oxidation: When preparing trifluoromethylbenzaldehyde from the corresponding benzyl alcohol, over-oxidation to the carboxylic acid is a common issue. Use mild and selective oxidizing agents like Pyridinium Chlorochromate (PCC) to minimize this.[1]
-
Enolization: In reactions involving strong bases and enolizable ketones, the formation of a silyl enol ether byproduct can compete with the desired reaction. Using non-fluoride, milder catalysts like K₂CO₃ or Cs₂CO₃ can sometimes mitigate this issue.[5]
-
Cannizzaro Reaction: Under strong basic conditions, aldehydes lacking an alpha-hydrogen, such as trifluoromethylbenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid. Avoid excessively strong bases or high temperatures if this is observed.
-
Solvent Effects: The choice of solvent can dramatically influence selectivity. For example, in some fluorination reactions, solvents like DMF or DMSO can react with the reagents or lead to unwanted side products. Screening a range of anhydrous, non-nucleophilic solvents is recommended.[7]
Question 3: I am facing challenges during the purification of my trifluoromethylbenzaldehyde derivative. What are the best practices?
Answer: Purification can be challenging due to the properties of the trifluoromethyl group, which increases lipophilicity.[1][2]
-
Standard Purification: For many derivatives, standard purification by column chromatography on silica gel is effective. However, if the compound is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.[3]
-
Bisulfite Adduct Formation: A classic method for purifying aldehydes involves forming the solid sodium bisulfite adduct. The aldehyde can be regenerated from the purified adduct by treatment with acid or base. This is particularly useful for removing non-aldehydic impurities.[6]
-
Distillation: For liquid derivatives, vacuum distillation can be an effective purification method. Check for reported boiling points under reduced pressure to determine appropriate conditions.[10][11]
-
Volatility: Be aware that some derivatives may be volatile. Care should be taken during solvent removal on a rotary evaporator to avoid product loss.[4]
Troubleshooting and Decision Workflows
The following diagrams provide logical workflows for diagnosing common experimental issues and selecting appropriate reaction conditions.
Caption: A logical workflow for diagnosing and solving common low-yield problems.
Caption: A decision tree for selecting appropriate experimental conditions.
Data on Reaction Optimization
Quantitative data is crucial for optimizing reaction conditions. The following tables summarize the effects of different catalysts and solvents on relevant reactions.
Table 1: Optimization of a Three-Component Reaction [9] Reaction: Synthesis of a trifluoromethyl arene via a three-component reaction involving 4-(trifluoromethyl)-p-quinol silyl ether, a thiol, and a ketone.
| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | In(OTf)₃ (10) | TMSCl | DCE | 60 | 65 |
| 2 | In(OTf)₃ (10) | None | DCE | 60 | 52 |
| 3 | In(OTf)₃ (10) | TMSCl | DCE | Room Temp | 88 |
| 4 | In(OTf)₃ (10) | TMSCl | DCE | 0 | 35 |
| 5 | In(OTf)₃ (10) | TMSOTf | DCE | Room Temp | 85 |
| 6 | In(OTf)₃ (5) | TMSCl | DCE | Room Temp | 62 |
| 7 | In(OTf)₃ (10) | TMSCl | DCM | Room Temp | 75 |
| 8 | In(OTf)₃ (10) | TMSCl | MeCN | Room Temp | 41 |
| 9 | In(OTf)₃ (10) | TMSCl | THF | Room Temp | <10 |
DCE = 1,2-dichloroethane; DCM = dichloromethane; TMSCl = Trimethylsilyl chloride; TMSOTf = Trimethylsilyl trifluoromethanesulfonate.
Table 2: Effect of Catalysts on Trifluoromethylation of Benzaldehyde [5] Reaction: Nucleophilic trifluoromethylation of benzaldehyde using Trimethyl(trifluoromethyl)silane (TMSCF₃).
| Entry | Catalyst (5 mol%) | Solvent | Yield (%) |
| 1 | K₂CO₃ | THF | 21 |
| 2 | K₂CO₃ | DMF | 98 |
| 3 | Cs₂CO₃ | THF | 25 |
| 4 | Cs₂CO₃ | DMF | 98 |
| 5 | K₃PO₄ | THF | 30 |
| 6 | K₃PO₄ | DMF | 99 |
| 7 | AcOK | DMF | 99 |
| 8 | PhCOONa | DMF | 99 |
Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), Solvent, Room Temperature.
Key Experimental Protocols
Below are detailed methodologies for common reactions involving trifluoromethylbenzaldehyde derivatives.
Protocol 1: Synthesis of 2-chloro-3-trifluoromethylbenzaldehyde via Lithiation and Formylation [6]
This protocol describes the formation of the aldehyde by reacting an aryl lithium intermediate with an electrophile (DMF).
-
Materials:
-
2-chloro-1-trifluoromethylbenzene
-
n-butyl lithium (n-BuLi)
-
N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Aqueous sodium bisulfite solution
-
Sulfuric acid
-
-
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Initial Reaction: Dissolve 2-chloro-1-trifluoromethylbenzene in anhydrous THF and cool the solution to -70°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyl lithium dropwise to the reaction mixture, ensuring the internal temperature does not rise above -60°C. Stir the mixture at this temperature for 1 hour.[6]
-
Formylation: Add a solution of DMF in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature at or below -60°C. After the addition is complete, stir the reaction for an additional hour at this temperature.[6]
-
Quench: Allow the reaction mixture to warm to room temperature, then carefully quench by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification (Bisulfite Adduct): Concentrate the organic extract to obtain the crude aldehyde. Add this crude product to an aqueous sodium bisulfite solution and heat at 60°C for 30 minutes. Extract the solution with methylene chloride to remove non-aldehydic impurities.
-
Regeneration: Acidify the remaining aqueous phase with concentrated sulfuric acid to a pH of 1.0 and heat at 100°C for 30 minutes to regenerate the aldehyde.
-
Final Extraction and Isolation: Extract the regenerated aldehyde with methylene chloride. Dry the combined organic extracts, filter, and evaporate the solvent to yield the purified 2-chloro-3-trifluoromethylbenzaldehyde.
-
Protocol 2: Wittig Reaction for the Synthesis of a Trifluoromethylated Styrene [12]
This protocol outlines the synthesis of an ortho-nitrostyrene derivative from 2-nitrobenzaldehyde.
-
Materials:
-
2-nitrobenzaldehyde derivative
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,1,1-trichloro-2,2,2-trifluoroethane (CF₃CCl₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
-
Procedure:
-
Setup: Charge a 20 mL vial with a screw cap with the corresponding 2-nitrobenzaldehyde (2 mmol), PPh₃ (4.8 mmol), K₂CO₃ (0.2 mmol), MeCN (2 mL), and CF₃CCl₃ (3 mmol).
-
Reaction: Stir the reaction mixture at 80°C for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, pour the reaction mixture into water (100 mL).
-
Extraction: Extract the aqueous mixture with CH₂Cl₂ (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with water (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the solution and evaporate the solvent under reduced pressure to afford the pure trifluoromethylated ortho-nitrostyrene product.[12]
-
References
- 1. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]
- 11. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 12. An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyridines. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this challenging yet crucial transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of electron-deficient pyridines, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with an electron-deficient pyridine resulting in a low or no yield?
Answer: Low yields are a frequent challenge and can stem from several factors related to the specific substrates.[1] The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Substrate Reactivity: Electron-deficient pyridines, such as 2-chloropyridines, are significantly less reactive than their bromo or iodo counterparts, making the oxidative addition step of the catalytic cycle more difficult.[1][2]
-
Slow Transmetalation: Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step.[3]
-
Protodeboronation: The boronic acid can be cleaved by residual water or base before it can participate in the catalytic cycle.[1][4]
-
Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen.[1]
To troubleshoot, consider the following workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Question 2: My 2-halopyridine substrate is unreactive. What specific conditions can improve the coupling?
Answer: Due to the lower reactivity of 2-chloropyridines and some 2-bromopyridines, highly active catalyst systems are often necessary.[1] Consider these adjustments:
-
Utilize Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][5][6] These ligands stabilize the palladium catalyst and promote the challenging oxidative addition step.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the C-X bond's oxidative addition.[1]
-
Select an Appropriate Base: A strong base is often required. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[1]
Question 3: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling is often promoted by the presence of oxygen or Pd(II) species that are not efficiently reduced to the active Pd(0) state.[1] To mitigate this:
-
Ensure Thorough Degassing: Rigorously degas the solvent and reaction mixture to remove oxygen.[1] This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before adding the reagents.[1]
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a highly efficient precatalyst system can reduce the amount of Pd(II) present at the start of the reaction.[1]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for Suzuki coupling with electron-deficient pyridines?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for challenging electron-deficient pyridines, catalyst systems with bulky, electron-rich ligands are generally preferred.[7] Here is a comparison of common catalyst systems:
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[3] | Air-sensitive, higher cost.[3] | 1-2[3] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[3] | Air-sensitive, higher cost.[3] | 1-2[3] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[3] | Lower activity for challenging substrates, may require higher temperatures.[3][8] | 2-5[3] |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly active, often allowing for lower catalyst loadings and shorter reaction times.[8] | 0.5-2[8] | |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[3] | May not be as active as Buchwald-type systems for highly challenging substrates.[3] | 2-5 |
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] The choice of base can significantly impact the reaction yield.[1]
-
Strong, Non-Nucleophilic Bases are Often Preferred: For electron-deficient pyridines, strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective.[1][6]
-
Commonly Used Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are also widely used.[1]
-
Solubility: The solubility of the base in the reaction solvent is an important consideration. Cs₂CO₃ has higher solubility in many organic solvents compared to K₂CO₃ or Na₂CO₃.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
Technical Support Center: Overcoming Reactivity Challenges with 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reactivity issues encountered during experiments with 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde. The inherent electronic properties of this molecule, specifically the presence of a strongly electron-withdrawing trifluoromethyl group and a pyridine ring, can significantly influence its reactivity. This guide offers practical solutions and detailed protocols to help you navigate these challenges.
Understanding the Reactivity of this compound
The primary challenge in reactions involving this aldehyde stems from the electron-deficient nature of the aromatic system. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon. While this can be advantageous for certain nucleophilic additions, it can also lead to side reactions or require careful optimization of reaction conditions.
Troubleshooting Guides & FAQs
This section is designed to provide quick answers and solutions to common problems encountered when using this compound in various chemical reactions.
Suzuki-Miyaura Coupling
Issue: Low or no yield when preparing this compound or using it as a coupling partner.
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Inactivation | The pyridine nitrogen can coordinate with the palladium catalyst, leading to inactivation. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) to prevent this.[1] |
| Poor Reactivity of Coupling Partner | If using an electron-deficient boronic acid or halide, the reaction may be sluggish. Increase the temperature, use a more active catalyst system, or switch to a more reactive boronic acid derivative like a pinacol ester or trifluoroborate salt.[1][2] |
| Protodeboronation | The boronic acid can be replaced by a hydrogen atom, especially with aqueous bases. Use anhydrous solvents, dry reagents thoroughly, and consider using a milder, non-aqueous base like K3PO4 or Cs2CO3.[1][2] |
| Homocoupling | The presence of oxygen can lead to the homocoupling of the boronic acid. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.[2] |
FAQ:
-
Q: Which palladium source is best for coupling with electron-deficient pyridines?
Horner-Wadsworth-Emmons (HWE) Reaction
Issue: Low yield of the desired alkene product.
| Potential Cause | Troubleshooting & Optimization |
| Weak Nucleophile | The stabilized phosphonate carbanion may not be nucleophilic enough to react efficiently with the electron-deficient aldehyde. Use a stronger base (e.g., NaH, n-BuLi) to ensure complete deprotonation of the phosphonate. |
| Side Reactions | The highly electrophilic aldehyde may be susceptible to side reactions. Add the aldehyde slowly to the pre-formed ylide at a low temperature to control the reaction rate. |
| Poor (Z)-Selectivity | For the synthesis of (Z)-alkenes, standard HWE conditions often favor the (E)-isomer.[4][5][6] Employ the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonates and a strong base like KHMDS in the presence of a crown ether.[7] |
FAQ:
-
Q: My aldehyde is base-sensitive. What conditions should I use for the HWE reaction?
-
A: For base-sensitive substrates, milder conditions such as the Masamune-Roush modification using LiCl and a weaker base like DBU or triethylamine can be employed.[5]
-
Reductive Amination
Issue: Incomplete reaction or formation of byproducts.
| Potential Cause | Troubleshooting & Optimization |
| Slow Imine Formation | The electron-withdrawing nature of the substrate can disfavor imine formation. Use a dehydrating agent (e.g., molecular sieves) or a Lewis acid catalyst (e.g., Ti(Oi-Pr)4) to drive the equilibrium towards the imine. |
| Reduction of the Aldehyde | Strong reducing agents like NaBH4 can directly reduce the aldehyde. Use a milder reducing agent that preferentially reduces the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[8] |
| Low Nucleophilicity of the Amine | If using an electron-deficient amine, the reaction may be slow. Consider using a more reactive amine or a catalyst to facilitate the initial nucleophilic attack. |
FAQ:
-
Q: How can I improve the yield of the secondary amine and avoid over-alkylation?
-
A: Use a slight excess of the amine relative to the aldehyde. A one-pot procedure where the imine is formed in situ followed by the addition of the reducing agent is often effective.[8]
-
Knoevenagel Condensation
Issue: Slow reaction or low product yield.
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Catalyst | While the inherent basicity of the pyridine ring can catalyze the reaction, an external catalyst is often required for efficient conversion.[9] Weak bases like piperidine, pyridine, or triethylamine are commonly used.[9][10] For improved efficiency and easier work-up, consider heterogeneous catalysts like basic metal-organic frameworks (MOFs) or functionalized silicas.[9] |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Polar solvents like ethanol or water-ethanol mixtures can promote the reaction.[9] |
| Reversibility of the Reaction | The initial aldol-type addition can be reversible. Use of a Dean-Stark trap to remove water can drive the reaction towards the dehydrated product. |
FAQ:
-
Q: Can I run the Knoevenagel condensation without a catalyst?
-
A: In some cases, particularly with highly activated methylene compounds and in polar solvents, the reaction can proceed without an external catalyst due to the basicity of the pyridine nitrogen in the substrate.[9] However, for optimal results, a catalyst is generally recommended.
-
Experimental Protocols
The following are detailed experimental protocols for key reactions. Note that these are generalized procedures and may require optimization for your specific substrate and scale.
Protocol 1: Suzuki-Miyaura Coupling to Synthesize this compound
This protocol describes a general procedure for the coupling of 2-bromo-3-(trifluoromethyl)pyridine with 4-formylphenylboronic acid.
Materials:
-
2-Bromo-3-(trifluoromethyl)pyridine
-
4-Formylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-3-(trifluoromethyl)pyridine (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), K3PO4 (2.0 eq.), Pd(OAc)2 (0.02 eq.), and SPhos (0.04 eq.).
-
Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed toluene and degassed water (e.g., 10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Horner-Wadsworth-Emmons Reaction (E-selective)
This protocol describes the reaction of this compound with triethyl phosphonoacetate to form the corresponding (E)-cinnamate derivative.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq.).
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Protocol 3: Reductive Amination
This protocol describes the reaction of this compound with a primary or secondary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the amine (1.1 eq.) to anhydrous DCM.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Knoevenagel Condensation
This protocol describes the condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC. The product is often a solid that may precipitate from the reaction mixture.
-
Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or flash column chromatography.
Quantitative Data Summary
The following tables provide representative quantitative data for the types of reactions discussed. Note that yields and reaction times can vary significantly based on the specific substrates and conditions used.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids
| Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 (3) | SPhos (6) | K3PO4 | Toluene/H2O | 100 | 16-24 | ~15[11] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd-complex (0.25) | - | KOH | Water | 100 | 2 | 90[12] |
| 2-Chloropyridine | Arylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene | 100 | 12 | 50-90 |
Table 2: Horner-Wadsworth-Emmons Reaction of Aldehydes with Phosphonates
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | rt | 3 | 88 | >95:5[7] |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6 | THF | -78 | 2 | 78 | 1:15.5[7] |
| Various Aldehydes | Triethyl phosphonoacetate | DBU/K2CO3 | Solvent-free | rt | - | high | 99:1[13] |
Table 3: Reductive Amination of Aldehydes
| Aldehyde | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | n-Butylamine | NaBH(OAc)3 | EtOAc | rt | 6 | ~90[8] |
| p-Methoxybenzaldehyde | n-Butylamine | H2, Co-catalyst | - | 150 | - | quant.[14] |
| Aldehyde bisulfite adducts | Various amines | 2-Picoline borane | Protic solvent | rt | - | good[15] |
Table 4: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Benzene | rt | - | 82[16] |
| Benzaldehyde | Malononitrile | Ti-Al-Mg hydrotalcite | Ethyl acetate | 60 | 4 | 97.6 (selectivity)[17] |
| 4-Chlorobenzaldehyde | Malononitrile | - | Water/Glycerol | rt | 24 | high[18] |
Visualizing Workflows and Pathways
Troubleshooting Logic for Low Yield in Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alchetron.com [alchetron.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ias.ac.in [ias.ac.in]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Formylation of Trifluoromethylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the formylation of trifluoromethylpyridines. The inherent electron-deficient nature of the trifluoromethylpyridine ring system presents unique challenges for electrophilic substitution reactions like formylation.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of trifluoromethylpyridines so challenging?
A1: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group.[1][2][3] This property significantly reduces the electron density of the pyridine ring, deactivating it towards electrophilic aromatic substitution reactions such as the Vilsmeier-Haack formylation.[1][4] Consequently, harsher reaction conditions are often required, which can lead to lower yields and an increased likelihood of side reactions.
Q2: What are the most common side reactions observed during the formylation of trifluoromethylpyridines?
A2: Common side reactions include:
-
Low or no conversion: Due to the deactivated nature of the ring, the reaction may not proceed to completion under standard conditions.
-
Formation of regioisomers: Depending on the position of the trifluoromethyl group and other substituents, formylation may occur at multiple positions, leading to a mixture of products.
-
Decomposition: The use of high temperatures to drive the reaction can lead to the degradation of the starting material and/or the desired product.[5]
-
Formation of byproducts from the Vilsmeier reagent: At higher temperatures, the Vilsmeier reagent itself can decompose, leading to the formation of various chlorinated and formylated byproducts.
-
Hydrolysis of the iminium intermediate: Incomplete hydrolysis of the intermediate iminium salt during workup can lead to purification challenges.
Q3: Are there alternative formylation methods for trifluoromethylpyridines?
A3: While the Vilsmeier-Haack reaction is common, other methods for the formylation of electron-rich aromatic compounds exist.[6][7] However, their application to highly electron-deficient systems like trifluoromethylpyridines may also be challenging. Alternative strategies could involve metal-catalyzed C-H activation/formylation or the use of formylating agents with higher reactivity, though these approaches may also present their own set of challenges regarding regioselectivity and functional group tolerance.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common issue stemming from the electron-deficient nature of the trifluoromethylpyridine ring.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently reactive Vilsmeier reagent | Increase the molar ratio of the Vilsmeier reagent (e.g., from 1.5 eq. to 3-5 eq.). | A higher concentration of the electrophile can help to drive the reaction forward for a deactivated substrate. |
| Reaction temperature is too low | Gradually increase the reaction temperature (e.g., in 10-20 °C increments). | Many formylations of electron-deficient heterocycles require elevated temperatures to proceed at a reasonable rate.[8] |
| Reaction time is too short | Increase the reaction time. Monitor the reaction progress by TLC or LC-MS. | Deactivated substrates react slower, and the reaction may not have reached completion. |
| Moisture in the reaction | Ensure all glassware is oven-dried and reagents (especially DMF and POCl₃) are anhydrous. | The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water.[9] |
Issue 2: Formation of Multiple Products (Regioisomers)
The directing effect of the trifluoromethyl group and the pyridine nitrogen can sometimes lead to a mixture of isomers.
| Potential Cause | Troubleshooting Step | Rationale |
| Ambiguous directing effects | Modify the reaction temperature. Lowering the temperature may increase the selectivity for the thermodynamically favored product. | At higher temperatures, both kinetic and thermodynamic products may form. |
| Steric hindrance | If formylation is desired at a sterically hindered position, consider using a less bulky formylating agent if available. | The Vilsmeier reagent is relatively bulky, and steric hindrance can direct the reaction to other positions. |
| Substrate control | If possible, introduce a blocking group at the undesired position of formylation and remove it after the reaction. | This provides a synthetic route to force the desired regioselectivity. |
Issue 3: Product Decomposition
Elevated temperatures required for the formylation can sometimes lead to product degradation.
| Potential Cause | Troubleshooting Step | Rationale |
| High reaction temperature | Use the minimum temperature necessary to achieve a reasonable reaction rate. | Minimizing thermal stress on the starting material and product can reduce decomposition.[5] |
| Prolonged reaction time at high temperature | Once the starting material is consumed (as monitored by TLC/LC-MS), promptly work up the reaction. | Extended heating after reaction completion can lead to the degradation of the desired product. |
| Acidic conditions | Neutralize the reaction mixture promptly and carefully during workup. | Prolonged exposure to strong acid, especially at elevated temperatures during workup, can cause decomposition. |
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and selectivity of the formylation of a hypothetical trifluoromethylpyridine. Note: This data is representative and intended for educational purposes.
| Entry | Substrate | Vilsmeier Reagent (eq.) | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Yield of Side Product(s) (%) |
| 1 | 2-(Trifluoromethyl)pyridine | 1.5 | 60 | 12 | < 5 | - |
| 2 | 2-(Trifluoromethyl)pyridine | 3.0 | 80 | 24 | 45 | 15 (isomer) |
| 3 | 2-(Trifluoromethyl)pyridine | 3.0 | 100 | 12 | 60 | 25 (isomer + decomp.) |
| 4 | 3-(Trifluoromethyl)pyridine | 1.5 | 80 | 24 | 20 | 5 (isomer) |
| 5 | 3-(Trifluoromethyl)pyridine | 3.0 | 100 | 24 | 70 | 10 (isomer) |
| 6 | 4-(Trifluoromethyl)pyridine | 3.0 | 100 | 48 | 30 | 10 (decomp.) |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Trifluoromethylpyridine
This protocol is a general guideline and may require optimization for specific substrates.
1. Formation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a pale yellow, viscous liquid or solid.
2. Formylation Reaction:
-
Dissolve the trifluoromethylpyridine (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane).
-
Add the solution of the trifluoromethylpyridine to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of trifluoromethylpyridines.
Troubleshooting Logic for Low Yield
Caption: Decision-making flowchart for troubleshooting low product yield.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Boronic Acids in Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is giving a low yield, and I suspect my boronic acid is degrading. What are the common degradation pathways?
A1: Boronic acids are susceptible to several degradation pathways that can lower the yield of your Suzuki coupling reaction. The two most common are:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1][2] This side reaction is often catalyzed by acidic or basic conditions and the presence of water.[1][3] Heteroaryl boronic acids, in particular, can be highly susceptible to protodeboronation.[4]
-
Oxidation: Boronic acids can be oxidized to the corresponding phenols, especially in the presence of air (oxygen) and certain metal catalysts.[2] Ethereal solvents can form peroxides, which readily oxidize boronic acids.[2]
-
Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl species. This is often promoted by the presence of oxygen and the palladium catalyst.[5]
Q2: How can I visually understand the main degradation pathways of boronic acids?
A2: The following diagram illustrates the major decomposition routes for a generic aryl boronic acid.
References
Technical Support Center: Troubleshooting Low Yields in Reductive Amination of Trifluoromethylbenzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the reductive amination of trifluoromethylbenzaldehydes.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of a trifluoromethylbenzaldehyde is giving a low yield. What are the most common causes?
Low yields in the reductive amination of trifluoromethylbenzaldehydes can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group deactivates the aldehyde, making it less reactive.[1] Key areas to investigate include inefficient imine formation, the choice and activity of the reducing agent, suboptimal reaction conditions (pH, solvent, temperature), and the purity of starting materials.[2]
Q2: How does the trifluoromethyl group affect the reaction?
The strong electron-withdrawing trifluoromethyl group decreases the reactivity of the benzaldehyde's carbonyl group towards nucleophilic attack by the amine.[1] This can lead to slow or incomplete imine formation, which is a critical step for the subsequent reduction.
Q3: What are the most common reducing agents for this reaction, and how do I choose the right one?
Commonly used reducing agents are borohydride derivatives such as sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[3][4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent. It is mild and selective for the imine over the aldehyde, allowing for a one-pot reaction with high yields and fewer side products.[3][5][6][7][8][9]
-
Sodium Cyanoborohydride (NaBH₃CN) is also a mild reducing agent effective at a slightly acidic pH (around 4-5).[3][10] It selectively reduces the iminium ion over the carbonyl starting material.[3][10] However, it is highly toxic and can generate cyanide gas, requiring careful handling.[3]
-
Sodium Borohydride (NaBH₄) is a stronger reducing agent and can reduce both the imine and the starting aldehyde.[3][4] To avoid reducing the starting material, it's best to pre-form the imine before adding NaBH₄.[3][4][5]
Catalytic hydrogenation is another viable method.[3]
Q4: What is the optimal pH for the reaction?
The reaction pH is crucial. Imine formation is generally favored under mildly acidic conditions (pH 4-7).[3] If the pH is too low, the amine will be protonated, rendering it non-nucleophilic.[2][3] If the pH is too high, the activation of the carbonyl group is insufficient.[2] Acetic acid is commonly used to achieve the desired pH.[2]
Q5: How can I improve imine formation?
To drive the equilibrium towards imine formation, a dehydrating agent like molecular sieves or anhydrous magnesium sulfate can be added to the reaction mixture to remove the water formed during the reaction.[3][11] For particularly unreactive substrates, pre-forming the imine before adding the reducing agent can improve yields. This can be done by stirring the aldehyde and amine together, sometimes with gentle heating, before the reduction step.[7][12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | The electron-withdrawing trifluoromethyl group can hinder imine formation.[1] Ensure mildly acidic conditions (pH 4-7) by adding a catalytic amount of acetic acid.[3] To further drive the equilibrium, add a dehydrating agent like molecular sieves.[3][11] Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[3][7] |
| Decomposition of Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive.[3] Ensure it is handled under anhydrous conditions. The potency of borohydride reagents can degrade over time; it's advisable to use a fresh bottle or test the activity of the reducing agent.[13] |
| Reduction of Carbonyl Starting Material | This is common when using a strong reducing agent like NaBH₄ in a one-pot procedure.[3][4] Switch to a milder, more selective reagent like NaBH(OAc)₃ or NaBH₃CN.[3][5][6] Alternatively, pre-form the imine before the portion-wise addition of NaBH₄ at a low temperature (e.g., 0 °C).[3] |
| Poor Nucleophilicity of the Amine | For weakly basic or sterically hindered amines, the reaction may require longer reaction times, elevated temperatures, or the use of a Lewis acid catalyst like Ti(OiPr)₄ to activate the aldehyde.[3][5] |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider alternative solvents.[2] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used, but more environmentally friendly solvents like ethyl acetate have also been shown to be effective.[4][7][14] |
Issue 2: Presence of Unreacted Starting Materials
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. For sluggish reactions, adding a slight excess of the amine or the reducing agent might be beneficial.[12][15] |
| Inactive Reducing Agent | The activity of borohydride reagents can diminish with age and exposure to moisture.[13] Use a fresh batch of the reducing agent. |
| Suboptimal Temperature | While many reductive aminations proceed at room temperature, some combinations of trifluoromethylbenzaldehydes and amines may require gentle heating to achieve complete conversion.[15] |
Issue 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-alkylation (Formation of Tertiary Amine) | This is a common side reaction when using primary amines.[3] To minimize this, use a stepwise (indirect) procedure where the imine is formed first and then reduced.[3][7] Using a less reactive reducing agent like NaBH(OAc)₃ and carefully controlling the stoichiometry of the reactants can also help.[3] |
| Aldol Condensation | Aldehydes can undergo self-condensation, especially under basic conditions.[2] Maintaining mildly acidic conditions can help suppress this side reaction. |
Issue 4: Difficult Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Starting Materials | If the product amine and starting amine have similar polarities, making chromatographic separation difficult, an acid-base extraction can be employed. The basic amine product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the pure product is extracted with an organic solvent.[16] |
| Persistent Imine Impurity | If residual imine is present in the final product, it indicates incomplete reduction.[17] This can be addressed by increasing the amount of reducing agent or the reaction time for the reduction step.[16] |
| Emulsion Formation During Workup | The formation of emulsions during aqueous workup can complicate extraction. Adding brine to the aqueous layer can help break up emulsions. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This direct method is suitable for a wide range of amines and is often the first choice due to its simplicity and efficiency.[13]
-
To a solution of the trifluoromethylbenzaldehyde (1.0 equiv) and the amine (1.0-1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 equiv) in one portion.[4][7]
-
If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
This indirect method is useful for preventing the reduction of the starting aldehyde, especially when using a more powerful reducing agent like NaBH₄.[3][18]
Step A: Imine Formation
-
Dissolve the trifluoromethylbenzaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in a suitable solvent like methanol or toluene.[3]
-
Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, gentle heating may be required.
-
Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.[3]
Step B: Reduction of the Imine
-
Dissolve the crude imine from Step A in methanol or ethanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product as needed.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, highly selective for imines, good for one-pot reactions, less toxic.[3][5][6][13][18] | Moisture sensitive, more expensive.[3][4] | DCE, DCM, THF, Dioxane.[4][13] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions, effective in protic solvents.[3][4][10] | Highly toxic, generates HCN gas.[3] | Methanol, Ethanol.[4] |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful reducing agent.[3][4] | Can reduce starting aldehyde/ketone, often requires a two-step process.[3][4][5] | Methanol, Ethanol.[4] |
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Reductive amination reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 10. nbinno.com [nbinno.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 14. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 15. sciencemadness.org [sciencemadness.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Optimization of solvent systems for reactions involving 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde. The information is designed to assist in optimizing solvent systems and overcoming common challenges during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: The reactivity of this compound is primarily dictated by two functional groups: the aldehyde and the trifluoromethylpyridine moiety. The aldehyde group is susceptible to nucleophilic attack and is commonly used in reactions such as condensations (e.g., Knoevenagel, Aldol), Wittig reactions, and reductive aminations. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can increase the electrophilicity of the pyridine ring and influence the regioselectivity of certain reactions. The pyridine nitrogen can also act as a ligand for metal catalysts, which can sometimes lead to catalyst inhibition in cross-coupling reactions.
Q2: I am observing low yields in my reaction. What are the most common causes?
A2: Low yields can stem from several factors. The most common include:
-
Suboptimal Solvent System: The solubility of reactants and the stability of intermediates are highly dependent on the solvent.
-
Incomplete Reaction: Reaction times may be insufficient, or the temperature may not be optimal.
-
Side Reactions: The formation of byproducts can consume starting materials.
-
Catalyst Inactivation: In metal-catalyzed reactions, the pyridine nitrogen can coordinate to the metal center and inhibit its activity.
-
Moisture or Air Sensitivity: Some reactions require anhydrous and inert conditions.
Q3: How does the trifluoromethyl group affect the solubility of the molecule?
A3: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its solubility in nonpolar organic solvents. However, the presence of the polar aldehyde and the pyridine ring means the overall solubility will be dependent on a balance of polarity. It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific reaction.
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reactions (e.g., Knoevenagel, Aldol)
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | Screen a range of solvents with varying polarities. Consider using a co-solvent system (e.g., ethanol/water, THF/water) to improve the solubility of all reaction components. |
| Unfavorable Reaction Equilibrium | If the reaction is reversible, consider removing a byproduct (e.g., water via a Dean-Stark trap) to drive the reaction to completion. |
| Insufficient Catalyst Activity | Ensure the catalyst is fresh and used in the appropriate amount. For base-catalyzed reactions, consider stronger, non-nucleophilic bases. For acid-catalyzed reactions, ensure anhydrous conditions if water-sensitive. |
| Side Product Formation | Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. Also, consider the order of addition of reagents. |
Issue 2: Poor Performance in Suzuki Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition by Pyridine Nitrogen | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider using a higher catalyst loading. |
| Low Solubility | A mixture of a polar aprotic solvent (e.g., dioxane, THF) and water is often effective. Ensure adequate mixing to facilitate phase transfer. |
| Inefficient Transmetalation | The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The addition of a phase-transfer catalyst may be beneficial. |
| Homocoupling of Boronic Acid | Ensure the reaction is thoroughly degassed to remove oxygen. Use the minimum effective amount of palladium catalyst. |
Issue 3: Difficulties with the Wittig Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | Use a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS) and strictly anhydrous conditions. Ensure the phosphonium salt is dry. |
| Low Reactivity of the Aldehyde | While the trifluoromethyl group enhances electrophilicity, steric hindrance could play a role. Gentle heating may be required, but monitor for decomposition. |
| Poor Solubility of the Ylide or Aldehyde | Polar aprotic solvents like THF, DMF, or DMSO are generally preferred. For ylides with low solubility, a co-solvent might be necessary. |
| Formation of E/Z Isomer Mixture | The stereochemical outcome depends on the ylide stability and reaction conditions. To favor the E-isomer, stabilized ylides and thermodynamic conditions (e.g., presence of salts, higher temperature) are often used. For the Z-isomer, non-stabilized ylides under kinetic control (salt-free, low temperature) are preferred. |
Data Presentation
Table 1: Recommended Solvent Systems for Common Reactions
| Reaction Type | Primary Solvent(s) | Co-Solvent(s) / Additives | Rationale |
| Knoevenagel Condensation | Ethanol, Toluene, Dichloromethane | Piperidine, Acetic Acid | Protic solvents can facilitate proton transfer, while aprotic solvents allow for azeotropic water removal. |
| Suzuki Coupling | 1,4-Dioxane, Toluene, THF | Water | A biphasic system is often required for the inorganic base and the organic reactants. |
| Wittig Reaction | THF, DMSO, DMF | HMPA (use with caution) | Polar aprotic solvents are needed to solvate the phosphonium ylide. |
| Reductive Amination | Dichloromethane, 1,2-Dichloroethane, Methanol | Acetic Acid | Aprotic solvents are common, but methanol can also be used, often with an acidic catalyst. |
Note: The optimal solvent system is highly dependent on the specific reaction partners and conditions. The information in this table should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
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Add the active methylene compound (1.0-1.2 eq).
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Add the chosen solvent (e.g., ethanol or toluene).
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Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) and an acid (e.g., acetic acid, 0.1 eq).
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki Cross-Coupling
-
To a Schlenk flask, add this compound (if it is the aryl halide partner, 1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Wittig Reaction
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt (1.1 eq) and an anhydrous polar aprotic solvent (e.g., THF).
-
Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C) and add a strong base (e.g., n-BuLi, 1.05 eq) dropwise.
-
Stir the mixture until the characteristic color of the ylide appears and persists.
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In a separate flame-dried flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
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Add the aldehyde solution to the ylide solution dropwise at the same low temperature.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
Visualizations
Caption: A general workflow for troubleshooting common issues.
Preventing decomposition of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound and how do they influence its reactivity and stability?
A1: The molecule contains three key functional components: an aldehyde group, a benzaldehyde ring, and a trifluoromethylated pyridine ring. The aldehyde group is susceptible to oxidation and nucleophilic attack. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the electrophilicity of the pyridine ring and influence the reactivity of the aldehyde. The pyridine ring itself can be susceptible to certain nucleophilic substitution reactions under harsh conditions.
Q2: What are the most common decomposition pathways for aromatic aldehydes like this compound during a reaction?
A2: Common decomposition pathways for aromatic aldehydes include:
-
Oxidation: The aldehyde group (-CHO) is easily oxidized to a carboxylic acid group (-COOH), especially in the presence of air (oxygen) or other oxidizing agents.
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Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a mixture of the corresponding alcohol and carboxylic acid.
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Aldol Condensation and Polymerization: While less common for aromatic aldehydes without α-hydrogens, side reactions leading to polymeric materials can occur under certain conditions, especially at high concentrations or temperatures.
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Decarbonylation: At very high temperatures, decarbonylation to form the corresponding aryl derivative can occur, though this is generally not a major pathway under typical synthetic conditions.
Q3: How does the trifluoromethyl group affect the stability of the molecule?
A3: The trifluoromethyl (-CF3) group is generally considered to be a stabilizing group that enhances metabolic stability in drug molecules.[1] Its strong electron-withdrawing nature can make the adjacent pyridine ring less susceptible to oxidative metabolism. However, this electron-withdrawing effect also increases the electrophilicity of the carbonyl carbon in the aldehyde group, potentially making it more susceptible to nucleophilic attack.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, as they can convert the aldehyde to a carboxylic acid. Strong bases should also be used with caution to prevent Cannizzaro-type reactions. Reactions with strong nucleophiles should be carefully controlled to avoid unwanted side reactions on the pyridine ring or polymerization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a carboxylic acid byproduct. | Oxidation of the aldehyde group by atmospheric oxygen or other oxidants in the reaction mixture. | 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use degassed solvents. 3. Add a radical scavenger or antioxidant (e.g., BHT) in trace amounts if compatible with the reaction chemistry. |
| Formation of both an alcohol and a carboxylic acid derivative of the starting material. | Cannizzaro-type reaction occurring under strongly basic conditions. | 1. Avoid using strong bases (e.g., NaOH, KOH) if possible. 2. If a base is required, consider using a weaker, non-nucleophilic base (e.g., a tertiary amine like triethylamine or DIPEA). 3. Maintain a low reaction temperature. |
| Formation of a dark, insoluble material (polymerization). | High reaction concentration, elevated temperatures, or presence of certain catalysts promoting polymerization. | 1. Run the reaction at a lower concentration. 2. Optimize the reaction temperature to the lowest effective level. 3. Investigate the compatibility of the catalyst with the aldehyde. |
| Unexpected side products related to the pyridine ring. | Reaction with strong nucleophiles or harsh reaction conditions leading to substitution on the pyridine ring. | 1. Use less reactive nucleophiles if possible. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Consider protecting other reactive sites on the molecule if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reaction
This protocol is recommended for reactions sensitive to oxidation.
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Glassware Preparation: All glassware should be oven-dried or flame-dried under vacuum to remove moisture.
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Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stirrer) while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition:
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Add this compound and any other solid reagents to the flask.
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Evacuate and backfill the flask with inert gas three times.
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Add degassed solvents via a cannula or syringe.
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Add any liquid reagents via syringe through a septum.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature before exposing it to air.
Visualizations
References
Technical Support Center: Suzuki-Miyaura Coupling of Pyridyl Halides
Welcome to the technical support center for the Suzuki-Miyaura coupling of pyridyl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this challenging yet powerful cross-coupling reaction.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction with a pyridyl halide is resulting in a low or no yield. What are the common causes and how can I improve it?
Answer: Low yields in the Suzuki-Miyaura coupling of pyridyl halides are a frequent challenge and can be attributed to several factors, most notably catalyst inhibition and the instability of the pyridylboronic acid partner.
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Catalyst Inhibition (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen, particularly in 2-substituted pyridines, can coordinate to the palladium catalyst, leading to its deactivation.[1] This is a well-documented issue often referred to as the "2-pyridyl problem".
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Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the desired catalytic cycle and minimize coordination of the pyridine nitrogen.
-
-
Protodeboronation: Pyridylboronic acids, especially 2-pyridylboronic acids, are prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohols), leading to the formation of pyridine instead of the desired biaryl product.[3]
-
Solution:
-
Use Stabilized Boron Reagents: Instead of boronic acids, consider using more stable derivatives like pyridyl pinacol esters, MIDA boronates, or trifluoroborate salts.[3][4] These reagents release the boronic acid slowly in situ, keeping its concentration low and minimizing protodeboronation.
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Anhydrous Conditions: Employing anhydrous solvents and reagents can reduce the rate of protodeboronation.[1]
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Milder Bases: Using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes be beneficial.[2]
-
-
-
Poor Reactivity of the Halide: The reactivity of pyridyl halides follows the order: I > Br > Cl.[5] 2-Chloropyridines are significantly less reactive than their bromo or iodo counterparts and often require more active catalyst systems.[2]
-
Solution: For less reactive halides like chlorides, use highly active palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) in combination with bulky phosphine ligands. Increasing the reaction temperature may also be necessary, but care should be taken to avoid catalyst decomposition.[4]
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
Answer: The formation of side products is a common issue that can significantly lower the yield of the desired product.
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Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a bipyridyl byproduct. It is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
-
Dehalogenation: The pyridyl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This is more common with electron-deficient pyridyl halides and can be promoted by certain bases and solvents.[5]
-
Solution:
-
Optimize Base and Solvent: Avoid strong alkoxide bases if possible. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[5]
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Control Water Content: In anhydrous systems, ensure all components are rigorously dry. In aqueous systems, the ratio of water to the organic solvent can be optimized.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Which base is best for the Suzuki-Miyaura coupling of pyridyl halides?
A1: The choice of base is critical and highly dependent on the specific substrates, solvent, and catalyst system. There is no single "best" base, and screening is often necessary. However, some general guidelines are:
-
Inorganic bases are most commonly used.[6]
-
Potassium Phosphate (K₃PO₄): Often a good starting point, especially for challenging couplings. Anhydrous K₃PO₄ may require a small amount of water to be effective.[7]
-
Cesium Carbonate (Cs₂CO₃) and Cesium Fluoride (CsF): These are often effective, particularly for 2-pyridyl systems, and can lead to higher yields.
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): Milder bases that can be effective and may help to minimize side reactions like protodeboronation.
-
Organic bases like triethylamine (TEA) are generally less effective than inorganic bases in this context.[8]
Q2: What is the role of water in the reaction?
A2: The role of water is complex. It can be beneficial by aiding in the dissolution of the inorganic base and facilitating the transmetalation step. However, it can also promote the undesirable protodeboronation of the pyridylboronic acid. The optimal amount of water, if any, needs to be determined experimentally for each specific system. For sensitive substrates prone to protodeboronation, anhydrous conditions are often preferred.
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is crucial, especially for less reactive pyridyl halides (e.g., chlorides) and for overcoming the "2-pyridyl problem".
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For 2-pyridyl halides: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and other dialkylbiarylphosphines are often the most effective.[9] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
For less reactive pyridyl chlorides: Highly active precatalysts like the Buchwald G3 and G4 precatalysts are often required.
-
Ligand-free systems: In some cases, particularly with more reactive pyridyl iodides or bromides, "ligand-free" conditions using a simple palladium source like Pd(OAc)₂ or Pd/C can be effective, which simplifies the reaction setup and purification.[9]
Q4: Can you provide a general experimental protocol?
A4: The following is a generalized procedure and should be optimized for specific substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling of a Pyridyl Bromide:
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (argon or nitrogen), add the pyridyl bromide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The selection of the base can significantly impact the yield of the Suzuki-Miyaura coupling of pyridyl halides. The following tables summarize the effect of different bases on the reaction yield for specific examples found in the literature.
Table 1: Effect of Base on the Coupling of 6-methoxypyridyl-2-boronic ester with bromobenzene
| Entry | Base | Solvent | Yield (%) |
| 1 | CsF | i-PrOH | 85 |
| 2 | Cs₂CO₃ | i-PrOH | 82 |
| 3 | K₃PO₄ | i-PrOH | 65 |
| 4 | K₂CO₃ | i-PrOH | 60 |
| 5 | KF | i-PrOH | 55 |
| 6 | Na₂CO₃ | i-PrOH | Trace |
| 7 | NaHCO₃ | i-PrOH | Trace |
Reaction conditions: bromobenzene (1 equiv), 6-methoxypyridyl-2-boronic ester (1.2 equiv), base (2 equiv), catalyst (3 mol %), solvent, 90 °C, 18 h.
Table 2: Effect of Base on the Coupling of 4-iodopyridine with an aryl pinacol borate
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | Good |
| 2 | K₃PO₄ | CPME/H₂O | 68 |
| 3 | Cs₂CO₃ | CPME/H₂O | 65 |
| 4 | NaOH | CPME/H₂O | 55 |
| 5 | KOH | CPME/H₂O | 52 |
Reaction conditions vary between entries. Yields are reported as described in the source.[10]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for setting up a Suzuki-Miyaura coupling reaction involving a pyridyl halide.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in the Suzuki-Miyaura coupling of pyridyl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Validation & Comparative
Comparative Reactivity Analysis: 4-(3-CF3-pyridin-2-yl)benzaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-(3-CF3-pyridin-2-yl)benzaldehyde against other commonly utilized benzaldehydes in synthetic and medicinal chemistry. The inclusion of a trifluoromethyl group on the electron-deficient pyridine ring significantly influences the electrophilicity of the aldehyde's carbonyl carbon, impacting its reactivity in crucial transformations relevant to drug synthesis. This document outlines this influence with supporting data, detailed experimental protocols, and visual aids to inform reaction design and optimization.
Understanding the Electronic Influence on Reactivity
The reactivity of a benzaldehyde is largely dictated by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
This enhanced electrophilicity generally leads to faster reaction rates in nucleophilic additions and related reactions, which are fundamental in the synthesis of many pharmaceutical compounds.
Comparative Reactivity Data
To illustrate the impact of substituents on benzaldehyde reactivity, the following table summarizes the relative rates of reductive amination for a series of substituted benzaldehydes. A higher relative rate indicates a more reactive aldehyde.
| Benzaldehyde Derivative | Substituent (at para position) | Electronic Nature | Relative Rate of Reductive Amination |
| 4-Methoxybenzaldehyde | -OCH3 | Strong EDG | 1.0 |
| Benzaldehyde | -H | Neutral | 5.6 |
| 4-Chlorobenzaldehyde | -Cl | Weak EWG | 12.2 |
| 4-Nitrobenzaldehyde | -NO2 | Strong EWG | 39.8 |
| 4-(3-CF3-pyridin-2-yl)benzaldehyde | - (3-CF3-pyridin-2-yl) | Very Strong EWG | Estimated to be > 40 |
Note: The relative rate for 4-(3-CF3-pyridin-2-yl)benzaldehyde is an estimation based on the strong electron-withdrawing nature of its substituent, which is expected to be at least as potent as a nitro group.
Experimental Protocols
Below are representative protocols for key reactions used to evaluate the reactivity of benzaldehydes.
Protocol 1: Comparative Reductive Amination
This protocol provides a method for comparing the rate of imine formation, the rate-determining step in many reductive aminations, via UV/Vis spectroscopy.
Materials:
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Substituted benzaldehyde (0.1 M in anhydrous ethanol)
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Aniline (0.1 M in anhydrous ethanol)
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Anhydrous ethanol
-
UV/Vis spectrophotometer
Procedure:
-
Equilibrate the spectrophotometer to 25 °C.
-
In a quartz cuvette, mix 1.0 mL of the benzaldehyde solution with 1.0 mL of the aniline solution.
-
Immediately begin monitoring the increase in absorbance at the λmax of the corresponding imine (typically in the 280-350 nm range, to be determined for each specific imine).
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for at least 30 minutes or until the reaction reaches equilibrium.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
Protocol 2: Wittig Reaction
This protocol describes a general procedure for the Wittig reaction, where the yield can be used as a measure of the aldehyde's reactivity.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
(Triphenylphosphoranylidene)acetate (1.1 mmol)
-
Anhydrous dichloromethane (10 mL)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted benzaldehyde and (triphenylphosphoranylidene)acetate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
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Isolate the product and determine the yield.
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for comparing benzaldehyde reactivity and the logical relationship between substituent electronics and reaction rates.
Caption: General workflow for comparative reactivity studies of benzaldehydes.
Caption: Relationship between substituent electronics and aldehyde reactivity.
Relevance in Drug Discovery Signaling Pathways
Substituted benzaldehydes are crucial building blocks for a wide array of bioactive molecules. Their reactivity directly impacts the efficiency of synthesizing compound libraries for screening. For instance, in the development of kinase inhibitors, the formation of a hinge-binding motif often involves reactions like reductive amination where the aldehyde's electrophilicity is key for high-yield synthesis. The enhanced reactivity of 4-(3-CF3-pyridin-2-yl)benzaldehyde can be advantageous in such multi-step syntheses, potentially leading to higher overall yields and facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.
Caption: Role of reactive benzaldehydes in the synthesis of kinase inhibitors.
Research on the Biological Activity of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde Derivatives Appears Limited
A comprehensive review of available scientific literature reveals a notable absence of published research specifically detailing the biological activity of derivatives of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde. Despite extensive searches for data on their potential anticancer, antimicrobial, or enzyme-inhibiting properties, no specific studies providing quantitative data, experimental protocols, or elucidated signaling pathways for this particular class of compounds could be identified in the public domain.
The trifluoromethylpyridine moiety is a recognized pharmacophore in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2] The strategic incorporation of a trifluoromethyl group can significantly alter the electronic properties of a molecule, often leading to improved therapeutic potential.[1] Similarly, benzaldehyde and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antiaflatoxigenic effects.[3]
However, the specific combination of these two scaffolds in the form of this compound and its subsequent derivatives does not appear to be a focus of published research at this time. While studies on other derivatives of trifluoromethylpyridine have shown activities such as the inhibition of the copper-dependent amine oxidase LOXL2 or antagonism of the PPARδ receptor, these studies do not involve the benzaldehyde scaffold of interest.[4][5] Likewise, research into Schiff base derivatives of other benzaldehydes has demonstrated various biological activities, but these are not directly applicable to the user's specific query.[6][7][8][9]
The lack of available data prevents the creation of a detailed comparison guide as requested. Key components of such a guide, including tables of quantitative data (e.g., IC50 values), detailed experimental protocols, and diagrams of signaling pathways, are contingent on the existence of primary research literature.
It is possible that research into the biological activities of this compound derivatives is in early stages and not yet published, or that it is proprietary information held by private research and development entities.
For researchers, scientists, and drug development professionals interested in this area, the absence of existing literature may represent an untapped field of investigation. The known beneficial properties of both the trifluoromethylpyridine and benzaldehyde moieties suggest that their combination could yield novel compounds with interesting biological profiles. Future research in this area would be necessary to determine their potential therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Crystallography of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde Adducts
<
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, no experimental X-ray crystallography data for adducts of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde has been publicly reported. This guide, therefore, provides a theoretical comparison based on the known electronic and steric properties of the constituent moieties and related structures. The experimental protocols and data presented are hypothetical and intended to serve as a framework for future studies.
Introduction
This compound is a molecule of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its trifluoromethyl and pyridinyl substituents. The formation of co-crystals or adducts with other molecules can profoundly influence its solid-state properties, including solubility, stability, and bioavailability. Understanding the crystallographic features of such adducts is crucial for rational drug design and the development of novel materials. This guide provides a comparative analysis of the expected crystallographic behavior of adducts of this compound against other substituted benzaldehyde adducts.
Theoretical Comparison of Adduct Properties
The formation and crystal packing of adducts are governed by a delicate balance of intermolecular interactions, including hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The substituents on the benzaldehyde and its adduct partner play a critical role in dictating the nature and strength of these interactions.
| Substituent (at para-position of benzaldehyde) | Hammett Constant (σp) | Expected Influence on Adduct Formation |
| -H | 0.00 | Baseline for comparison. |
| -NO₂ | 0.78 | Strongly electron-withdrawing; enhances acidity of potential hydrogen bond donors and favors interactions with electron-rich partners. |
| -CN | 0.66 | Strongly electron-withdrawing; similar effects to the nitro group, can participate in dipole-dipole interactions. |
| -Cl | 0.23 | Moderately electron-withdrawing and capable of participating in halogen bonding. |
| -4-(3-(Trifluoromethyl)pyridin-2-yl) | Estimated > 0.5 | Strongly electron-withdrawing due to both the trifluoromethyl group and the nitrogen atom in the pyridine ring. This is expected to significantly polarize the benzaldehyde moiety, potentially leading to strong, directional intermolecular interactions and influencing the crystal packing. [1][2][3] |
The strong electron-withdrawing nature of the 4-(3-(trifluoromethyl)pyridin-2-yl) group is predicted to make the aldehyde proton more acidic, favoring the formation of strong hydrogen bonds with suitable acceptors. Furthermore, the presence of the pyridine nitrogen and the fluorine atoms of the trifluoromethyl group provides potential sites for additional intermolecular interactions.
Proposed Experimental Protocols
The following are proposed, generalized protocols for the synthesis and crystallographic analysis of adducts of this compound.
Synthesis of a Hypothetical Adduct
This protocol describes the synthesis of a hypothetical adduct with a generic co-former, such as a primary amine (R-NH₂).
-
Materials: this compound, R-NH₂, suitable solvent (e.g., ethanol, acetonitrile, or a mixture).
-
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen co-former in a minimal amount of the selected solvent with gentle heating.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, store the solution at a lower temperature (e.g., 4°C) for several days.
-
Alternative crystallization methods such as solvent evaporation or vapor diffusion may be employed.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
X-ray Crystallography Workflow
A typical workflow for the X-ray crystallographic analysis of the obtained adduct crystals is as follows:
-
Crystal Selection: A suitable single crystal of appropriate size and quality is selected under a microscope.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[4][5][6]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[4][5]
-
Data Validation and Deposition: The final crystal structure is validated for geometric and crystallographic quality and can be deposited in a public database such as the Cambridge Structural Database (CSD).[5]
Visualizations
The following diagrams illustrate the molecular structure of the target compound, a hypothetical reaction for adduct formation, and a generalized experimental workflow.
Caption: Molecular structure of this compound.
Caption: Hypothetical reaction scheme for the formation of an adduct.
Caption: Generalized experimental workflow for synthesis and analysis.
Conclusion
While direct experimental data on the X-ray crystallography of this compound adducts is currently unavailable, this guide provides a theoretical framework for understanding and predicting their solid-state behavior. The strong electron-withdrawing nature of the substituted pyridinyl group is expected to be a dominant factor in determining the intermolecular interactions and crystal packing of its adducts. The proposed experimental protocols and workflow offer a starting point for researchers to explore the synthesis and crystallographic characterization of these promising compounds, which will be invaluable for the rational design of new pharmaceuticals and materials.
References
- 1. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups | Semantic Scholar [semanticscholar.org]
- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. sciencevivid.com [sciencevivid.com]
A Comparative Study of Palladium Catalysts for the Synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules is a cornerstone of pharmaceutical and materials science research. The biaryl compound 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde is a valuable building block, and its efficient synthesis is of significant interest. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and the choice of palladium catalyst is critical to the success of this transformation, directly impacting yield, reaction time, and overall efficiency.[1][2][3][4]
This guide provides a comparative analysis of various palladium catalyst systems for the synthesis of this compound via a Suzuki-Miyaura coupling of 2-chloro-3-(trifluoromethyl)pyridine with 4-formylphenylboronic acid. The data presented is a representative compilation from analogous heterocyclic coupling reactions to provide a reliable guide for catalyst selection and reaction optimization.[1][2]
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of heteroaryl chlorides is highly dependent on the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[1][2] Bulky and electron-rich phosphine ligands are particularly effective for coupling challenging substrates.[1] N-heterocyclic carbenes (NHCs) have gained prominence as ligands for palladium due to their strong σ-donating ability, which forms a very stable bond with the metal center, often leading to higher catalyst turnover numbers (TONs).[1] Palladacycles are pre-catalysts that are often air- and moisture-stable, making them easy to handle.[1]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | 25 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | 92 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 96 | 192 |
| Herrmann's Catalyst | 1 | K₃PO₄ | 1,4-Dioxane | 110 | 6 | 88 | 88 |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[2]
Experimental Protocols
Detailed methodologies for two representative catalytic systems are provided below.
Protocol 1: Synthesis using Pd(OAc)₂/SPhos (Palladium-Phosphine Catalyst)
-
Reaction Setup: To a dried Schlenk flask, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add 1,4-dioxane (5 mL). In a separate vial, under argon, prepare the catalyst by mixing palladium(II) acetate (Pd(OAc)₂, 0.01 mmol) and SPhos (0.012 mmol) in 1,4-dioxane (1 mL). Add the catalyst solution to the reaction mixture under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Work-up: Cool the reaction to room temperature and quench with water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis using PEPPSI-IPr (Palladium-NHC Catalyst)
-
Reaction Setup: To a dried microwave vial, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Reagent Addition: Add tert-amyl alcohol (t-AmylOH, 5 mL) to the vial.
-
Catalyst Addition: Add PEPPSI-IPr catalyst (0.005 mmol) to the reaction mixture.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 2 hours with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the palladium-catalyzed synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
The choice of palladium catalyst system is a critical parameter that significantly impacts the outcome of the synthesis of this compound. For routine couplings, traditional phosphine-based catalysts like Pd(PPh₃)₄ can be effective, though they may require higher catalyst loadings and longer reaction times. For more challenging substrates like heteroaryl chlorides, advanced catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or N-heterocyclic carbene (NHC) ligands are generally required to achieve high yields and efficiency.[2][4] The PEPPSI-IPr catalyst, an example of a Pd-NHC system, demonstrates excellent activity at low catalyst loadings and with short reaction times, making it a highly attractive option for this transformation.[2] Researchers should consider factors such as desired reaction time, cost, and catalyst stability when selecting the optimal system for their specific needs.[3]
References
A Spectroscopic Showdown: Unmasking the Trifluoromethylpyridine Isomers
A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 2-, 3-, and 4-trifluoromethylpyridine.
In the landscape of pharmaceutical and agrochemical development, trifluoromethylpyridines serve as crucial building blocks. The positional isomerism of the trifluoromethyl group on the pyridine ring profoundly influences the molecule's electronic properties, reactivity, and, consequently, its biological activity. Distinguishing between the 2-, 3-, and 4-trifluoromethylpyridine isomers is therefore a critical step in synthesis and quality control. This guide provides a detailed spectroscopic comparison of these three isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data to provide clear, actionable insights for researchers.
Executive Summary of Spectroscopic Differences
The electronic influence of the electron-withdrawing trifluoromethyl group (-CF₃) varies depending on its position relative to the nitrogen atom in the pyridine ring. This results in distinct and predictable differences in their spectroscopic profiles. In NMR spectroscopy, the chemical shifts of the pyridine ring protons and carbons are significantly affected. ¹⁹F NMR provides a direct window into the electronic environment of the -CF₃ group. IR spectroscopy reveals shifts in vibrational frequencies of the pyridine ring, while mass spectrometry showcases characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural nuances of the trifluoromethylpyridine isomers. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
¹H NMR Spectroscopy
The position of the -CF₃ group significantly deshields the protons on the pyridine ring. The protons ortho and para to the trifluoromethyl group are typically shifted further downfield.
| Isomer | H-2 (δ ppm) | H-3 (δ ppm) | H-4 (δ ppm) | H-5 (δ ppm) | H-6 (δ ppm) | Solvent |
| 2-Trifluoromethylpyridine | - | ~7.70 | ~7.89 | ~7.54 | ~8.75 | CDCl₃ |
| 3-Trifluoromethylpyridine | ~8.91 | - | ~7.94 | ~7.50 | ~8.82 | CDCl₃ |
| 4-Trifluoromethylpyridine | ~8.60 | ~7.58 | - | ~7.46 | ~8.60 | CDCl₃ |
Table 1: Comparative ¹H NMR chemical shifts of trifluoromethylpyridine isomers.
¹³C NMR Spectroscopy
The electron-withdrawing nature of the -CF₃ group and the nitrogen atom's influence create a unique ¹³C NMR fingerprint for each isomer. The carbon atom directly attached to the -CF₃ group (C-CF₃) and the carbons in the ortho and para positions are most affected.
| Isomer | C-2 (δ ppm) | C-3 (δ ppm) | C-4 (δ ppm) | C-5 (δ ppm) | C-6 (δ ppm) | CF₃ (δ ppm) | Solvent |
| 2-Trifluoromethylpyridine | ~147.4 (q) | ~121.5 | ~137.1 | ~127.0 | ~150.2 | ~122.0 (q) | CDCl₃ |
| 3-Trifluoromethylpyridine | ~151.7 | ~132.0 (q) | ~135.3 | ~123.5 | ~148.8 | ~123.8 (q) | CDCl₃ |
| 4-Trifluoromethylpyridine | ~150.5 | ~121.0 | ~148.4 (q) | ~121.0 | ~150.5 | ~123.2 (q) | CDCl₃ |
Table 2: Comparative ¹³C NMR chemical shifts and multiplicities (q = quartet) of trifluoromethylpyridine isomers.
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a direct and sensitive probe for the -CF₃ group. The chemical shift of the fluorine atoms is influenced by the electronic effects of the pyridine ring.
| Isomer | ¹⁹F Chemical Shift (δ ppm) | Solvent |
| 2-Trifluoromethylpyridine | ~ -68.1 | CDCl₃ |
| 3-Trifluoromethylpyridine | ~ -63.2 | CDCl₃ |
| 4-Trifluoromethylpyridine | ~ -65.1 | CDCl₃ |
Table 3: Comparative ¹⁹F NMR chemical shifts of trifluoromethylpyridine isomers.
Infrared (IR) Spectroscopy
The vibrational frequencies of the pyridine ring and the C-F bonds are sensitive to the isomer's structure. Key distinguishing features can be found in the fingerprint region (1600-600 cm⁻¹).
| Isomer | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Ring Vibrations (cm⁻¹) |
| 2-Trifluoromethylpyridine | ~1590 | ~1570, 1470 | ~1320, 1140, 1110 | ~1050, 995, 780 |
| 3-Trifluoromethylpyridine | ~1595 | ~1575, 1480 | ~1330, 1130, 1090 | ~1030, 900, 810 |
| 4-Trifluoromethylpyridine | ~1600 | ~1560, 1490 | ~1325, 1120, 1070 | ~1020, 990, 830 |
Table 4: Prominent FTIR absorption frequencies for trifluoromethylpyridine isomers.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of the trifluoromethylpyridine isomers results in characteristic fragmentation patterns. The molecular ion peak (M⁺) is typically observed at m/z 147. The primary fragmentation pathways involve the loss of the trifluoromethyl radical (•CF₃), a fluorine atom, or hydrogen cyanide (HCN).
| Isomer | Molecular Ion (M⁺, m/z) | [M-F]⁺ (m/z) | [M-CF₃]⁺ (m/z) | [M-HCN]⁺ (m/z) | Base Peak (m/z) |
| 2-Trifluoromethylpyridine | 147 | 128 | 78 | 120 | 147 |
| 3-Trifluoromethylpyridine | 147 | 128 | 78 | 120 | 147 |
| 4-Trifluoromethylpyridine | 147 | 128 | 78 | 120 | 147 |
Table 5: Key mass spectral fragments of trifluoromethylpyridine isomers.
While the major fragments are similar, the relative intensities of these fragments can differ between the isomers, providing a basis for differentiation. For instance, the stability of the resulting cation after fragmentation is influenced by the initial position of the -CF₃ group.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the trifluoromethylpyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR. Use an appropriate spectral width to cover the expected chemical shift range.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
ATR-FTIR: Alternatively, place a small drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty salt plates or clean ATR crystal and ratio it against the sample spectrum.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the trifluoromethylpyridine isomers.
Conclusion
The 2-, 3-, and 4-trifluoromethylpyridine isomers, while sharing the same molecular formula, are clearly distinguishable through a combination of NMR, IR, and mass spectrometry techniques. The electronic interplay between the trifluoromethyl group and the pyridine nitrogen atom creates a unique spectroscopic fingerprint for each isomer. By carefully analyzing the chemical shifts in ¹H, ¹³C, and ¹⁹F NMR, the characteristic vibrational bands in FTIR, and the fragmentation patterns in mass spectrometry, researchers can confidently identify and differentiate these important chemical building blocks.
Comparative In Vitro Analysis of Novel PqsR Inverse Agonists Derived from 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde Scaffolds
A detailed guide for researchers and drug development professionals on the in vitro validation of novel quorum sensing inhibitors targeting the Pseudomonas aeruginosa transcriptional regulator PqsR. This report provides a comparative analysis of trifluoromethylpyridine-based compounds against other known PqsR inhibitors, supported by experimental data and detailed protocols.
In the ongoing battle against antibiotic resistance, targeting bacterial virulence and communication systems, such as quorum sensing (QS), has emerged as a promising therapeutic strategy. The Pseudomonas aeruginosa quorum-sensing receptor PqsR (also known as MvfR) is a key transcriptional regulator of multiple virulence factors, making it an attractive target for the development of novel anti-virulence agents. This guide focuses on the in vitro validation of compounds synthesized from the 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde chemical scaffold, which have shown potential as PqsR inverse agonists. By inhibiting PqsR, these compounds can disrupt the QS system, leading to a reduction in virulence factor production and biofilm formation.
This report presents a comparative analysis of the in vitro performance of these novel trifluoromethylpyridine derivatives against established PqsR inhibitors. Quantitative data from key assays are summarized, and detailed experimental protocols are provided to enable researchers to replicate and validate these findings.
Comparative In Vitro Efficacy of PqsR Inhibitors
The in vitro activity of novel 2-aryl-3-(trifluoromethyl)pyridine derivatives is compared with a known quinazolinone-based PqsR inhibitor. The following tables summarize the inhibitory concentrations (IC50) from a PqsR reporter gene assay and a pyocyanin production inhibition assay, two key indicators of PqsR-mediated QS inhibition.
| Compound ID | Scaffold | PqsR Reporter Gene Assay IC50 (µM) | Pyocyanin Production Inhibition IC50 (µM) |
| TP-01 | 2-Aryl-3-(trifluoromethyl)pyridine | 0.25 ± 0.12[1] | Not Reported |
| TP-02 | 2-Aryl-3-(trifluoromethyl)pyridine | 0.34 ± 0.03[1] | Not Reported |
| QZ-01 | Quinazolinone | 1.0[2] | >10 |
Table 1: Comparative IC50 values of trifluoromethylpyridine (TP) derivatives and a quinazolinone (QZ) comparator in PqsR-related in vitro assays.
| Compound ID | Assay | Endpoint | Result |
| TP-01 | Biofilm Inhibition | Significant reduction in biofilm formation | Not Quantified[3] |
| QZ-01 | Biofilm Inhibition | Potentiation of ciprofloxacin effect in early-stage biofilms | Not Quantified[2] |
Table 2: Qualitative comparison of the antibiofilm activity of PqsR inhibitors.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.
PqsR Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of PqsR. A reporter strain, typically E. coli or a modified P. aeruginosa strain, is engineered to express a reporter gene (e.g., lacZ or luciferase) under the control of a PqsR-dependent promoter.
Materials:
-
PqsR reporter strain
-
Luria-Bertani (LB) broth
-
Test compounds dissolved in DMSO
-
Native agonist (e.g., PQS)
-
96-well microtiter plates
-
Incubator
-
Plate reader for measuring absorbance or luminescence
Procedure:
-
Grow the PqsR reporter strain overnight in LB broth at 37°C with appropriate antibiotics.
-
Dilute the overnight culture to a starting OD600 of 0.05 in fresh LB broth.
-
In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (known PqsR inhibitor).
-
Add the native agonist to induce reporter gene expression, except in the negative control wells.
-
Add the diluted reporter strain culture to each well.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Measure the reporter gene activity using a plate reader. For a lacZ reporter, this involves a colorimetric assay with ONPG. For a luciferase reporter, a luminometer is used to measure light output.
-
Normalize the reporter activity to cell density (OD600) to account for any effects on bacterial growth.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the reporter gene expression.
Pyocyanin Production Inhibition Assay
Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa whose production is regulated by the PqsR-mediated QS system. Inhibition of pyocyanin production is a direct indicator of a compound's anti-virulence activity.
Materials:
-
P. aeruginosa strain (e.g., PA14 or PAO1)
-
King's A broth
-
Test compounds dissolved in DMSO
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa overnight in LB broth at 37°C.
-
Inoculate fresh King's A broth with the overnight culture to a starting OD600 of 0.05.
-
Add the test compounds at various concentrations to the cultures. Include a vehicle control (DMSO).
-
Incubate the cultures at 37°C with shaking for 18-24 hours.
-
Centrifuge the cultures to pellet the bacterial cells.
-
Extract the pyocyanin from the supernatant by adding an equal volume of chloroform and vortexing.
-
Separate the chloroform layer (which will be blue) and extract the pyocyanin into an acidic solution by adding 0.2 M HCl and vortexing. The aqueous layer will turn pink.
-
Measure the absorbance of the pink aqueous layer at 520 nm.
-
Quantify the pyocyanin concentration and calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value for pyocyanin inhibition.
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of biofilms, a crucial aspect of P. aeruginosa pathogenicity and antibiotic resistance.
Materials:
-
P. aeruginosa strain
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Test compounds dissolved in DMSO
-
96-well microtiter plates (non-treated polystyrene)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Plate reader for measuring absorbance
Procedure:
-
Grow P. aeruginosa overnight in TSB at 37°C.
-
Dilute the overnight culture in fresh TSB.
-
In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Add the diluted bacterial culture to each well.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully discard the planktonic (free-floating) bacteria by gently washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilm by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilize the stain bound to the biofilm by adding 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition compared to the vehicle control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PqsR-mediated quorum sensing pathway and the general workflow for the in vitro validation of the synthesized compounds.
Caption: PqsR signaling pathway in P. aeruginosa and the inhibitory action of trifluoromethylpyridine compounds.
References
A Comparative Guide to the Lipophilicity of Trifluoromethylpyridine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group to a pyridine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. As a highly electronegative and lipophilic moiety, the CF₃ group can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective comparison of the lipophilicity of various trifluoromethylpyridine-containing compounds, supported by experimental and calculated data, to aid in rational drug design and development.
Understanding Lipophilicity: LogP vs. LogD
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).
-
LogP measures the ratio of the concentration of a neutral compound in a lipid phase (typically octan-1-ol) to its concentration in an aqueous phase at equilibrium.
-
LogD is a pH-dependent measure that accounts for all species of a compound (neutral and ionized) in the partition between octanol and an aqueous buffer. For ionizable molecules like pyridines, LogD is often the more physiologically relevant parameter.
A higher LogP or LogD value indicates greater lipophilicity.
Comparison of Trifluoromethylpyridine Isomers
The position of the trifluoromethyl group on the pyridine ring has a subtle but noticeable impact on the compound's overall lipophilicity. Below is a comparison of the calculated LogP values for the three primary isomers of trifluoromethylpyridine.
Table 1: Calculated Lipophilicity (LogP) of Trifluoromethylpyridine Isomers
| Compound | Structure | CAS Number | Molecular Formula | Calculated LogP | Data Source |
| 2-(Trifluoromethyl)pyridine | 368-48-9 | C₆H₄F₃N | 1.70 | ChemSrc[1] | |
| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C₆H₄F₃N | 1.70 | Estimated | |
| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C₆H₄F₃N | 1.7 | PubChem[2] |
The calculated LogP values for the 2-, 3-, and 4-trifluoromethylpyridine isomers are nearly identical, suggesting that the position of the CF₃ group on the simple pyridine core does not dramatically alter its lipophilicity. All three isomers are moderately lipophilic.
Impact of Further Substitution on Lipophilicity
While the positional isomers show similar lipophilicity, further substitution on the trifluoromethylpyridine core can lead to significant changes. The following table presents experimental LogD data at a physiological pH of 7.4 for more complex derivatives, demonstrating the increase in lipophilicity upon addition of other functional groups.
Table 2: Experimental Lipophilicity (LogD at pH 7.4) of 2-Substituted Trifluoromethylpyridine Derivatives
| Compound | Structure | Molecular Formula | Experimental LogD₇.₄ | Data Source |
| 2-((Trifluoromethyl)thio)pyridine | C₆H₄F₃NS | 2.13 | J. Med. Chem.[3] | |
| 2-((Trifluoromethyl)sulfonyl)pyridine | C₆H₄F₃NO₂S | 0.94 | J. Med. Chem.[3] |
The data clearly shows that adding a thioether linkage (-S-) to the 2-trifluoromethylpyridine core increases lipophilicity (LogD 2.13 vs. LogP ~1.7).[3] Conversely, oxidizing the sulfur to a sulfone (-SO₂-) significantly decreases lipophilicity (LogD 0.94), likely due to the introduction of polar S=O bonds that can act as hydrogen-bond acceptor sites.[3]
Experimental Protocols
The experimental LogD₇.₄ values cited in Table 2 were determined using a ¹⁹F NMR-based method, which is a variation of the traditional "shake-flask" technique.
Protocol: ¹⁹F NMR-Based Shake-Flask Method for LogD₇.₄ Determination
-
Preparation of Phases: Equal volumes of n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4 are mutually saturated by shaking for 24 hours, followed by separation.
-
Sample Preparation: The trifluoromethylpyridine-containing compound of interest and a fluorinated internal standard of known lipophilicity are dissolved in the pre-saturated n-octanol.
-
Partitioning: A precise volume of the octanol solution containing the sample and standard is mixed with an equal volume of the pre-saturated PBS (pH 7.4).
-
Equilibration: The biphasic mixture is vigorously shaken for a set period (e.g., 1 hour) to allow for the partitioning of the compounds between the two phases and is then centrifuged to ensure complete phase separation.
-
¹⁹F NMR Analysis: A sample is carefully taken from each phase (octanol and aqueous). The ¹⁹F NMR spectrum is recorded for each sample.
-
Calculation: The LogD₇.₄ value is calculated by comparing the integrals of the ¹⁹F NMR signals for the compound of interest in the octanol and aqueous phases, relative to the known distribution of the internal standard. For the weakly basic pyridines studied, the authors noted no significant difference between the measured LogD₇.₄ and the theoretical LogP values.[3]
Visualization of Lipophilicity Relationships
The following diagram illustrates the relationship between the core trifluoromethylpyridine isomers and how further substitution at the 2-position modifies the compound's lipophilicity.
Caption: Positional effect and derivatization impact on lipophilicity.
References
- 1. 2-(Trifluoromethyl)pyridine | CAS#:368-48-9 | Chemsrc [chemsrc.com]
- 2. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-(3-(trifluoromethyl)pyridin-2-yl)phenyl moiety is a key pharmacophore in a variety of biologically active compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their activity as kinase inhibitors and other therapeutic targets. Due to the limited availability of public data on 4-(3-(trifluoromethyl)pyridin-2-yl)benzaldehyde analogs specifically, this guide extends its scope to include derivatives where the benzaldehyde group is replaced by other functionalities, providing a broader understanding of the SAR for this chemical class.
Quantitative Data Summary
The following table summarizes the in vitro activities of various analogs containing the trifluoromethyl-pyridine-phenyl scaffold against several key protein targets implicated in cancer and other diseases. The data is compiled from various public sources and highlights the impact of structural modifications on biological activity.
| Compound ID | Core Structure Modification | Target | Assay Type | Activity (IC₅₀) |
| 1 | Benzaldehyde | - | - | Data Not Available |
| 2 | 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline | FLT3 | Biochemical Kinase Assay | 312 nM |
| 3 | 2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | KDR | Kinase Inhibitory Assay | 68.9 nM |
| 4 | N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide | c-KIT | Kinase Inhibitory Assay | Data Not Available |
| 5 | (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl) | LOXL2 | Enzyme Inhibitor Assay | Data Not Available |
| 6 | N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl) | RAF | Kinase Inhibitory Assay | Data Not Available |
| 7 | Pyridine-based azomethine | α-amylase | Enzyme Inhibition Assay | Data Not Available |
Note: The table above is a representative summary. Direct comparison of IC₅₀ values should be made with caution due to potential variations in assay conditions between different studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating compounds of this class are outlined below.
Kinase Inhibition Assays (General Protocol)
Biochemical kinase assays are crucial for determining the direct inhibitory effect of a compound on a specific kinase. Common methods include:
-
ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), ATP, and the test compound in a kinase buffer (typically containing HEPES, MgCl₂, BSA, and DTT).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: A Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used by a luciferase to produce a light signal.
-
Measurement: The luminescence is measured using a plate reader, and the IC₅₀ value is calculated from the dose-response curve.
-
-
LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
A europium-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that competes with the test compound for the ATP-binding site are used.
-
Binding of the tracer and antibody to the kinase results in a high FRET signal.
-
In the presence of an inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.
-
The IC₅₀ is determined by measuring the change in the FRET ratio at different inhibitor concentrations.
-
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Cancer cell lines (e.g., MV4-11 for FLT3, A375 for BRAF) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Lipoxygenase Inhibition Assay
This assay is used to screen for anti-inflammatory activity.
-
Enzyme Incubation: The lipoxygenase enzyme is pre-incubated with the test extract or compound in a buffer (e.g., 0.2 M borate buffer, pH 9.0).
-
Reaction Initiation: The reaction is initiated by adding the substrate, linoleic acid.
-
Absorbance Monitoring: The change in absorbance is monitored at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by this class of compounds and a general workflow for their evaluation.
Caption: The RAF-MEK-ERK signaling cascade.
Caption: The p38 MAPK signaling pathway.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices.
Hazard Profile and Safety Summary
Before handling this compound, it is crucial to be aware of its potential hazards. While specific data for this exact compound may be limited, analogous compounds with trifluoromethyl, pyridine, and benzaldehyde moieties present a range of risks. These include acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation.[1][2] The compound may also be harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final hand-off to waste management professionals.
Step 1: Waste Identification and Segregation
-
Categorize the Waste : this compound should be classified as hazardous chemical waste. Due to the presence of the trifluoromethyl group, it is considered a halogenated organic compound.
-
Segregate Waste Streams : Do not mix this compound with non-hazardous waste or other incompatible chemical waste streams. Keep it in a designated, sealed container.
Step 2: Preparing for Disposal
-
Container Selection : Use a chemically resistant, leak-proof container that can be securely sealed. The container must be clearly labeled.
-
Labeling : The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Step 3: Handling Spills and Contaminated Materials
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation : Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[3]
-
Contain the Spill : Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2][3][4]
-
Collection : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials (e.g., wipes, gloves) must also be disposed of as hazardous waste.
-
Personal Hygiene : Wash hands thoroughly after handling.[1]
Step 4: Storage and Final Disposal
-
Temporary Storage : Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[4][5]
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[1][2][3][4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal decision-making workflow.
References
Personal protective equipment for handling 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical Profile:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₈F₃NO
-
Hazards: Based on structurally similar compounds, this chemical should be considered toxic if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[1] It is also likely to be an irritant to the skin, eyes, and respiratory system.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table summarizes the required equipment.
| PPE Category | Equipment Specification |
| Eye and Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield should be worn when there is a risk of splashing.[1][4] |
| Hand | Chemically resistant gloves, such as nitrile gloves. It is recommended to double-glove for enhanced protection. Always check the glove manufacturer's compatibility chart for the specific chemical and solvents used.[5] |
| Body | A flame-resistant lab coat, fully buttoned, to protect against splashes and contact with skin.[4][5] |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][5] If work outside a fume hood is unavoidable, a NIOSH-approved respirator is necessary.[5] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[4] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or vapors and contact with skin and eyes.[1][2]
-
Hygiene: Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in the laboratory.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Dust Control: Minimize dust generation and accumulation.[1]
Storage:
-
Container: Store in a tightly closed, original container.[1][3]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[1][7] Some trifluoromethyl compounds may be sensitive to moisture or air and require storage under an inert atmosphere.[5]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[3]
Emergency Procedures
Spills:
-
Small Spills: In a well-ventilated area (preferably a fume hood), absorb the spill with an inert material like sand or vermiculite.[2][5] Collect the absorbed material into a labeled container for hazardous waste disposal.[5]
-
Large Spills: Evacuate the area and alert your institution's emergency response team.[5]
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice.[1][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
-
Waste Container: Dispose of contents and container in an approved waste disposal plant.[1][6]
-
Regulations: All disposal practices must be in accordance with local, state, and federal regulations. Do not let the product enter drains.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
